PEO-IAA
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-66-6 | |
| Record name | 6266-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of PEO-IAA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of α-(phenylethyl-2-oxo)-indole-3-acetic acid (PEO-IAA). While PEO-IAA is primarily characterized as a potent antagonist of the auxin signaling pathway in plants, its utility extends to advanced research applications in non-plant systems, including mammalian cells, particularly in the context of targeted protein degradation. This document outlines its molecular mechanism, provides quantitative data where available, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction: PEO-IAA as a Modulator of Targeted Protein Degradation
PEO-IAA is a synthetic auxin analog that acts as a competitive antagonist of the natural auxin, indole-3-acetic acid (IAA).[1][2][3] Its primary mechanism of action involves binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] In recent years, the plant auxin signaling pathway has been ingeniously repurposed for use in non-plant organisms, including yeast and mammalian cells, as a powerful tool for inducing targeted protein degradation. This technology, known as the Auxin-Inducible Degron (AID) system, allows for the rapid and reversible depletion of specific proteins.[4][5] In this context, PEO-IAA serves as a crucial inhibitory component, enabling precise control over the degradation process.
Mechanism of Action: Antagonism of the Auxin-Inducible Degron (AID) System
The AID system is a heterologous protein degradation technology that relies on three key components:
-
The TIR1 F-box protein: Originating from plants (commonly Oryza sativa TIR1, or OsTIR1), this protein is ectopically expressed in the host cells (e.g., mammalian cells).[5] It associates with the endogenous Skp1 and Cullin proteins to form a functional SCFTIR1 E3 ubiquitin ligase complex.[4]
-
The Auxin-Inducible Degron (AID): A small peptide sequence (a degron) from an Aux/IAA protein (e.g., IAA7) is fused to the protein of interest (POI).[5]
-
Auxin (IAA): The addition of auxin (IAA) acts as a "molecular glue," inducing a conformational change in TIR1 that creates a binding site for the AID tag.[6]
The binding of the AID-tagged protein to the SCFTIR1 complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[5]
PEO-IAA functions as an antagonist in this system by competing with IAA for binding to the TIR1 protein.[1][7] By occupying the auxin-binding pocket of TIR1, PEO-IAA prevents the recruitment of the AID-tagged protein of interest to the SCFTIR1 E3 ligase complex. This inhibitory action effectively blocks the ubiquitination and degradation of the target protein, allowing for its stabilization and accumulation even in the presence of inducing auxin.[7] This on-demand inhibition provides a powerful tool for studying protein function with high temporal resolution.
Quantitative Data
| Parameter | Molecule | System | Value | Reference |
| Binding Affinity (Kd) | IAA | TIR1-IAA7 co-receptor complex | 17.81 ± 7.81 nM | [8] |
| IAA | TIR1-IAA1 co-receptor complex | 17 - 45 nM | [9] | |
| IAA | TIR1-IAA12 co-receptor complex | 270.25 ± 54.09 nM | [9] | |
| Picloram (auxinic herbicide) | AFB5-IAA7 co-receptor complex | 54.90 ± 3.84 nM (Ki) | [9] | |
| Effective Concentration | PEO-IAA | Arabidopsis thaliana seedlings | 10 µM (for significant inhibition of auxin-responsive gene expression) | [3] |
| PEO-IAA | Physcomitrium patens | 150 µM (for inducing developmental changes) | [10] | |
| IAA | Mammalian AID systems | 100 - 500 µM (for efficient protein depletion) | [11] | |
| 5-Ad-IAA (synthetic auxin) | Engineered super-sensitive AID system | 0.05 - 0.5 µM (for efficient protein depletion) | [11] |
Note: Specific IC50 values for PEO-IAA inhibiting auxin-induced degradation in mammalian cells and direct Kd values for PEO-IAA binding to the TIR1/AFB complex are not well-documented in publicly available literature. The effective concentrations from plant studies suggest that a range of 10-150 µM could be a starting point for optimization in mammalian cell-based assays.
Signaling Pathways and Experimental Workflows
The Auxin-Inducible Degron (AID) Signaling Pathway
The following diagram illustrates the molecular interactions within the AID system and the inhibitory action of PEO-IAA.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions | MDPI [mdpi.com]
- 4. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of specific and nonspecific auxin effects on endocytosis and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NU Auxin Induced protein degradation [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
PEO-IAA: A Technical Guide to its Antagonistic Action on Auxin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of α-(phenylethyl-2-oxo)-IAA (PEO-IAA), a potent synthetic antagonist of the plant hormone auxin. PEO-IAA serves as a critical tool for dissecting auxin signaling pathways and has potential applications in agriculture and drug development. This document details the molecular mechanism of PEO-IAA, its effects on auxin-responsive gene expression, and provides comprehensive experimental protocols for its use in various biological assays. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language.
Introduction to PEO-IAA and Auxin Signaling
Auxins are a class of plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The primary signaling pathway for auxin involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] In the presence of auxin, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2][3] This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes.[3]
PEO-IAA is a synthetic auxin analog that acts as a potent antagonist of this pathway.[4] It functions by competitively binding to the TIR1/AFB receptors, thereby preventing the formation of the TIR1-auxin-Aux/IAA co-receptor complex.[5] This stabilizes the Aux/IAA repressor proteins, leading to the continued suppression of ARF-mediated gene transcription and a blockage of auxin-induced physiological responses.[5]
Molecular Mechanism of PEO-IAA Action
PEO-IAA competitively inhibits the binding of natural auxins, such as indole-3-acetic acid (IAA), to the TIR1/AFB family of auxin receptors.[5] The bulky phenylethyl-2-oxo group at the α-position of the indole-3-acetic acid core of PEO-IAA is thought to sterically hinder the interaction with the Aux/IAA co-receptor, even when PEO-IAA is bound to the TIR1 receptor pocket. This prevents the conformational change required for the stable formation of the ternary complex, thus inhibiting the downstream signaling cascade.
The core mechanism of auxin signaling and the inhibitory action of PEO-IAA are depicted in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 5. Methods for ChIP-seq analysis: A practical workflow and advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]
PEO-IAA: A Technical Guide to its Discovery, Development, and Application as a Potent Auxin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-(phenylethyl-2-oxo)-IAA (PEO-IAA), a synthetic auxin antagonist that has emerged as a critical tool in plant biology research. We delve into the discovery of PEO-IAA through in silico screening, its mechanism of action as a competitive inhibitor of the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptor complex, and its applications in dissecting auxin-mediated physiological processes. This guide includes detailed experimental protocols for key assays, a summary of available quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Development
PEO-IAA was identified as a potent auxin antagonist through an in silico virtual screening of a chemical library.[1] This computational approach aimed to discover molecules that could bind to the auxin receptor TIR1 but prevent the subsequent recruitment and degradation of Aux/IAA transcriptional repressors, thereby inhibiting the auxin signaling cascade. PEO-IAA emerged as a promising lead compound from this screening.
Further structure-based drug design efforts led to the development of more potent antagonists, such as auxinole (B1665333) (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), by modifying the phenyl group of PEO-IAA.[1] Molecular docking analyses predict that the phenyl ring of both PEO-IAA and auxinole sterically hinders the access of the Aux/IAA repressor to the TIR1-auxin complex, effectively blocking the protein-protein interaction necessary for signal transduction.[1]
Mechanism of Action
The canonical auxin signaling pathway is initiated by the binding of auxin to the F-box protein TIR1 or its homologs (AFBs), which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The SCF-TIR1/AFB complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.
PEO-IAA functions as a competitive antagonist in this pathway. It binds to the auxin-binding pocket of TIR1/AFB proteins.[1] However, unlike auxin, the presence of the phenylethyl-2-oxo side chain on PEO-IAA prevents the stable interaction with the degron motif of Aux/IAA proteins.[1] This blockage of the TIR1/AFB-Aux/IAA interaction stabilizes the Aux/IAA repressors, leading to continued repression of ARF-mediated gene transcription and a subsequent block of auxin-dependent physiological responses.[2]
Caption: The Auxin Signaling Pathway and the Inhibitory Action of PEO-IAA.
Quantitative Data
Table 1: In Vitro Assay Data
| Assay Type | Target | Effect of PEO-IAA | Organism/System | Reference |
| Pull-down Assay | TIR1-Aux/IAA interaction | Blocks IAA-enhanced interaction | In vitro (recombinant proteins) | [2] |
Table 2: In Vivo Assay Data
| Assay | Organism | PEO-IAA Concentration | Observed Effect | Reference |
| Root Growth Inhibition | Arabidopsis thaliana | 10 µM | Significant inhibition of primary root growth | [3] |
| Gravitropic Response | Arabidopsis thaliana | 10 µM | Triggers hypocotyl hyperbending | [4] |
| Cannabinoid Content | Cannabis sativa 'Tatanka Pure CBD' | Not specified | ~1.47-fold increase in CBDA | [5] |
| Cannabinoid Content | Cannabis sativa 'USO-31' | Not specified | ~1.7-fold decrease in CBDA | [5] |
| Gene Expression | Arabidopsis thaliana | Not specified | Upregulation of YUC7 and YUC8 | [6] |
| Gametophore Elongation | Physcomitrium patens | 150 µM | Inhibition of NAA-induced elongation | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing PEO-IAA.
In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction
This protocol is adapted from methodologies used to assess the impact of small molecules on the formation of the TIR1-Aux/IAA co-receptor complex.[2][8]
Objective: To determine if PEO-IAA can inhibit the auxin-induced interaction between TIR1 and an Aux/IAA protein in vitro.
Materials:
-
Recombinant c-myc-tagged TIR1 protein
-
Biotinylated peptide corresponding to the domain II degron of an Aux/IAA protein (e.g., IAA7)
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM DTT, protease inhibitors)
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Wash buffer (Binding buffer with reduced detergent, e.g., 0.1% NP-40)
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Elution buffer (e.g., SDS-PAGE sample buffer)
-
Indole-3-acetic acid (IAA) stock solution
-
PEO-IAA stock solution
-
Anti-c-myc antibody
-
Apparatus for Western blotting
Procedure:
-
Protein Incubation: In separate microcentrifuge tubes, pre-incubate recombinant c-myc-TIR1 with:
-
Vehicle (e.g., DMSO) as a negative control.
-
IAA (e.g., 0.5 µM) as a positive control for interaction.
-
PEO-IAA at various concentrations.
-
A combination of IAA and PEO-IAA to test for competitive inhibition. Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Bead Preparation: While proteins are incubating, wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's instructions.
-
Peptide Immobilization: Add the biotinylated Aux/IAA degron peptide to the washed beads and incubate for 1 hour at 4°C with gentle rotation to allow for binding.
-
Pull-Down: After peptide immobilization, wash the beads again with binding buffer to remove any unbound peptide. Add the pre-incubated c-myc-TIR1 solutions to the beads. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in elution buffer and heat at 95°C for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-c-myc antibody to detect the amount of TIR1 that was pulled down.
Expected Results: In the presence of IAA, a strong band for c-myc-TIR1 should be observed, indicating a robust interaction with the Aux/IAA peptide. PEO-IAA is expected to reduce the intensity of this band in a concentration-dependent manner when co-incubated with IAA, demonstrating its inhibitory effect on the interaction.
Caption: Workflow for the In Vitro Pull-Down Assay.
Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is based on standard methods for assessing the effect of auxins and auxin antagonists on primary root elongation in Arabidopsis.[3][9]
Objective: To quantify the dose-dependent inhibitory effect of PEO-IAA on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, solidified with agar (B569324).
-
Sterile petri dishes
-
IAA stock solution
-
PEO-IAA stock solution
-
Growth chamber with controlled light and temperature
-
Ruler or digital imaging system for root length measurement
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 3-5 times with sterile water).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C. Position the plates vertically to allow for root growth along the agar surface.
-
Treatment: After 4-5 days of growth, select seedlings with comparable primary root lengths. Transfer them to fresh MS agar plates containing a range of PEO-IAA concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Include a positive control with an inhibitory concentration of IAA (e.g., 100 nM).
-
Growth Measurement: Mark the position of the root tips at the time of transfer. Return the plates to the growth chamber and continue to grow them vertically. After a set period (e.g., 3-5 days), measure the length of new root growth from the marked position.
-
Data Analysis: Calculate the average root growth for each treatment and normalize it to the vehicle control. Plot the normalized root growth against the PEO-IAA concentration to generate a dose-response curve.
Expected Results: PEO-IAA is expected to inhibit primary root elongation in a dose-dependent manner. This assay can be used to determine an effective concentration for inhibiting auxin responses in vivo.
Caption: Workflow for the Arabidopsis Root Growth Inhibition Assay.
Cannabis sativa Micropropagation Protocol
This protocol is a generalized procedure based on studies that have utilized PEO-IAA to enhance shoot multiplication in Cannabis sativa.[10][11]
Objective: To use PEO-IAA to overcome apical dominance and increase the rate of axillary shoot proliferation in Cannabis sativa tissue culture.
Materials:
-
Healthy, young Cannabis sativa mother plants
-
Sterilization solutions (e.g., 70% ethanol, 10-20% commercial bleach with a surfactant)
-
Sterile water
-
Basal salt medium (e.g., MS or a specialized woody plant medium) supplemented with vitamins and sucrose.
-
PEO-IAA stock solution
-
Culture vessels (e.g., test tubes, Magenta boxes)
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth room or incubator with controlled light and temperature
Procedure:
-
Explant Preparation: Excise nodal segments (1-2 cm in length) from young, actively growing shoots of the mother plant.
-
Surface Sterilization: In a laminar flow hood, rinse the explants with running tap water. Subsequently, immerse them in 70% ethanol for 30-60 seconds, followed by a 15-20 minute soak in a bleach solution with a few drops of surfactant. Rinse the explants 3-5 times with sterile distilled water.
-
Culture Initiation: Trim the sterilized explants and place them vertically in a culture vessel containing the basal medium without PEO-IAA for initial establishment.
-
Multiplication Stage: Once the initial cultures show signs of growth, transfer them to a multiplication medium. This medium should be the basal medium supplemented with a concentration of PEO-IAA determined to be effective for breaking apical dominance (this may require optimization for different cultivars).
-
Subculture: Subculture the explants every 3-4 weeks onto fresh multiplication medium. During subculturing, the newly formed shoots can be separated and placed onto fresh medium to further increase the multiplication rate.
-
Rooting and Acclimatization: Once a sufficient number of shoots are obtained, they can be transferred to a rooting medium (typically containing an auxin like IBA or NAA) and subsequently acclimatized to ex vitro conditions.
Expected Results: The inclusion of PEO-IAA in the multiplication medium is expected to suppress the growth of the apical bud and promote the outgrowth of lateral (axillary) buds, leading to a higher number of shoots per explant compared to a control medium without PEO-IAA.
Conclusion
PEO-IAA is a valuable chemical tool for the study of auxin biology. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptor complex allows for the specific and reversible inhibition of auxin signaling. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize PEO-IAA to investigate a wide range of auxin-regulated processes, from gene expression and protein-protein interactions to whole-plant development and horticultural applications. Further research to precisely quantify the binding kinetics of PEO-IAA with different TIR1/AFB-Aux/IAA combinations will undoubtedly enhance its utility as a molecular probe.
References
- 1. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCFTIR1/AFB Auxin Signaling for Bending Termination during Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
PEO-IAA: A Technical Guide to its Impact on Plant Growth and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of α-(Phenylethyl-2-oxo)-IAA (PEO-IAA), a potent antagonist of the plant hormone auxin. PEO-IAA acts by competitively binding to the TIR1/AFB family of auxin co-receptors, thereby inhibiting the degradation of Aux/IAA transcriptional repressors and suppressing auxin-responsive gene expression. This guide summarizes the current understanding of PEO-IAA's mechanism of action and its consequential effects on plant growth and development, with a focus on root and shoot architecture. Detailed experimental protocols for studying the effects of PEO-IAA are provided, alongside visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating auxin signaling and for professionals in the field of drug and herbicide development.
Introduction
Auxin, primarily indole-3-acetic acid (IAA), is a pivotal phytohormone that orchestrates a vast array of developmental processes in plants, including cell division, elongation, and differentiation. The precise regulation of auxin signaling is therefore critical for proper plant architecture and environmental responses. Chemical tools that modulate auxin perception and signaling are invaluable for dissecting these complex processes and hold significant potential for agricultural and biotechnological applications.
PEO-IAA has emerged as a powerful synthetic antagonist of the canonical auxin signaling pathway. By specifically targeting the TIR1/AFB co-receptors, PEO-IAA provides a means to uncouple auxin perception from its downstream transcriptional responses. This guide delves into the molecular interactions of PEO-IAA and its quantifiable impact on key aspects of plant morphology.
Mechanism of Action: Competitive Inhibition of the TIR1/AFB Co-receptor
The primary mode of action of PEO-IAA is its competitive inhibition of the formation of the auxin co-receptor complex, which consists of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors.
In the presence of auxin (IAA), the hormone acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAAs liberates AUXIN RESPONSE FACTORs (ARFs), which can then regulate the transcription of auxin-responsive genes.
PEO-IAA, due to its structural similarity to IAA, competes for the auxin-binding pocket on the TIR1/AFB protein. However, the bulky phenylethyl-2-oxo group of PEO-IAA sterically hinders the binding of the Aux/IAA repressor. This prevents the formation of a stable TIR1/AFB-Aux/IAA complex, thereby inhibiting the degradation of the Aux/IAA protein. As a result, Aux/IAA repressors remain bound to ARFs, repressing the transcription of auxin-responsive genes.
Impact on Plant Growth and Development
The inhibitory effect of PEO-IAA on auxin signaling manifests in various observable phenotypic changes in plants. These effects are generally opposite to those induced by exogenous auxin application.
Root System Architecture
The root system is highly sensitive to auxin concentrations, with auxin playing a dual role in both promoting and inhibiting root growth depending on the concentration and tissue type.
-
Lateral Root Formation: Auxin is a key promoter of lateral root initiation and development. PEO-IAA has been shown to suppress the formation of lateral roots, consistent with its role as an auxin antagonist.
Table 1: Effect of PEO-IAA on Arabidopsis thaliana Root Development (Qualitative and Limited Quantitative Data)
| Parameter | PEO-IAA Concentration | Observed Effect | Citation |
| DR5::GUS Expression | 20 µM | Antagonizes IAA-induced expression | [1] |
| Endogenous IAA Levels (Roots) | 10 µM (3h treatment) | Significantly increased | [2] |
Note: Comprehensive quantitative data on the dose-dependent effects of PEO-IAA on primary root length and lateral root density in model organisms like Arabidopsis is a current knowledge gap.
Shoot Architecture
Auxin produced in the apical bud is transported down the stem, establishing apical dominance by inhibiting the outgrowth of axillary buds.
-
Apical Dominance and Shoot Branching: By antagonizing auxin signaling, PEO-IAA can disrupt apical dominance, leading to an increase in shoot branching. This has been observed in studies on Cannabis sativa, where PEO-IAA treatment resulted in plants with limited apical dominance and more developed lateral shoots.
Table 2: Effect of PEO-IAA on Cannabis sativa Shoot Architecture (Qualitative)
| Cultivar | PEO-IAA Treatment | Observed Effect on Shoot Growth |
| 'USO-31' | Present in culture medium | Lower growth, limited apical dominance, more developed lateral shoots |
| 'Tatanka Pure CBD' | Present in culture medium | Less visible morphological differences compared to 'USO-31' |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of PEO-IAA on plant growth and development, primarily focusing on the model organism Arabidopsis thaliana.
Root Growth Assay in Arabidopsis thaliana
This protocol describes a method to quantify the effect of PEO-IAA on primary root length and lateral root density.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
MES buffer
-
Agar (B569324) or Phytagel
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes (square or round)
-
Sterilization equipment
-
Growth chamber with controlled light and temperature
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 70% ethanol (B145695) and incubate for 1-2 minutes.
-
Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100. Incubate for 5-10 minutes with occasional vortexing.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agarose (B213101) solution.
-
-
Plating:
-
Prepare MS agar plates containing the desired concentrations of PEO-IAA. A typical concentration range to test would be 1 µM, 5 µM, 10 µM, and 20 µM, along with a DMSO control.
-
Pipette the sterilized seeds onto the surface of the agar plates in a straight line.
-
Seal the plates with micropore tape.
-
-
Germination and Growth:
-
Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. A common condition is 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Acquisition and Analysis:
-
After a set number of days (e.g., 7-10 days post-germination), remove the plates and scan or photograph them at high resolution.
-
Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip.
-
Count the number of emerged lateral roots along the primary root.
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Perform statistical analysis to determine the significance of the observed differences between treatments.
-
Analysis of Auxin-Responsive Gene Expression using DR5::GUS Reporter Line
This protocol utilizes the DR5::GUS reporter line in Arabidopsis to visualize the effect of PEO-IAA on auxin-responsive gene expression.
Materials:
-
Arabidopsis thaliana seeds of the DR5::GUS reporter line
-
MS liquid medium
-
PEO-IAA and IAA stock solutions
-
GUS staining solution (containing X-Gluc)
-
Microscope
Procedure:
-
Seedling Growth: Grow DR5::GUS seedlings in sterile liquid MS medium for 5-7 days.
-
Treatment:
-
Prepare treatment solutions in liquid MS medium: a mock control (DMSO), an IAA treatment (e.g., 1 µM IAA), a PEO-IAA treatment (e.g., 20 µM PEO-IAA), and a co-treatment of IAA and PEO-IAA.
-
Transfer seedlings to the treatment solutions and incubate for a defined period (e.g., 5 hours).[1]
-
-
GUS Staining:
-
Transfer the seedlings to GUS staining solution.
-
Incubate at 37°C for several hours to overnight, depending on the desired staining intensity.
-
Destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
-
Microscopy: Observe the staining pattern in the roots, particularly the root tip and lateral root primordia, using a light microscope. A reduction in GUS staining in the presence of PEO-IAA, especially in the co-treatment with IAA, indicates its antagonistic effect on auxin-induced gene expression.
Future Directions
While PEO-IAA has proven to be a valuable tool for studying auxin signaling, several areas warrant further investigation:
-
Comprehensive Dose-Response Studies: Systematic studies are needed to generate quantitative data on the effects of a wide range of PEO-IAA concentrations on various growth parameters in model organisms.
-
Tissue-Specific Effects: Investigating the cell-type-specific effects of PEO-IAA could provide deeper insights into the localized roles of auxin signaling.
-
Interaction with Other Hormonal Pathways: The crosstalk between auxin and other phytohormones is well-established. Exploring how PEO-IAA-mediated disruption of auxin signaling affects other hormonal pathways would be a fruitful area of research.
-
Agricultural Applications: The ability of PEO-IAA to modify plant architecture, such as increasing shoot branching, suggests potential applications in agriculture for improving crop yield and architecture.
Conclusion
PEO-IAA is a specific and potent antagonist of the TIR1/AFB-mediated auxin signaling pathway. Its ability to competitively inhibit the binding of Aux/IAA repressors to the auxin co-receptor complex makes it an indispensable tool for dissecting the role of auxin in plant growth and development. This guide has provided a comprehensive overview of its mechanism of action, its impact on plant morphology, and detailed protocols for its application in research. Further quantitative studies will undoubtedly continue to refine our understanding of this important chemical probe and its potential applications.
References
Conceptual Technical Guide to Poly(ethylene oxide)-Indole-3-acetic Acid (PEO-IAA) Amphiphilic Block Copolymer for Nanoparticle-Based Drug Delivery
Disclaimer: A specific, well-characterized amphiphilic block copolymer of Poly(ethylene oxide) and Indole-3-acetic acid (PEO-IAA) for drug delivery applications is not extensively documented in current scientific literature. This technical guide, therefore, presents a conceptual framework for the design, synthesis, characterization, and application of a hypothetical PEO-IAA nanoparticle system. The methodologies and data provided are based on established principles for similar, well-researched polymer systems, such as PEO-b-Poly(lactic acid) (PEO-b-PLA) and PEO-b-Poly(ε-caprolactone) (PEO-b-PCL), and are intended to serve as a comprehensive resource for researchers and drug development professionals interested in developing such a system.
Introduction
Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer chains linked together, have emerged as highly promising materials for advanced drug delivery systems. These polymers can self-assemble in aqueous environments to form core-shell nanostructures, such as micelles or nanoparticles, which are capable of encapsulating poorly water-soluble therapeutic agents. The hydrophilic shell, typically composed of Poly(ethylene oxide) (PEO), provides colloidal stability and stealth properties, minimizing uptake by the mononuclear phagocyte system and prolonging circulation time. The hydrophobic core serves as a reservoir for the drug cargo.
This guide explores the concept of a PEO-IAA block copolymer, where Indole-3-acetic acid (IAA), a molecule with known biological activities, is conjugated to a hydrophobic polymer block, which is then linked to a hydrophilic PEO block. Such a construct could serve dual purposes: acting as the hydrophobic, core-forming block for nanoparticle formation and potentially delivering IAA as an active agent.
Proposed Chemical Structure and Physicochemical Properties
For this conceptual guide, we propose a PEO-b-PLA-IAA structure. This involves a diblock copolymer of PEO and Poly(lactic acid) (PLA), where IAA is conjugated to the PLA backbone via an ester linkage. This structure is a versatile and commonly used platform for creating biodegradable and biocompatible nanoparticles.
Illustrative Physicochemical Properties
The following table summarizes the expected physicochemical properties of a conceptual PEO-b-PLA-IAA copolymer and the nanoparticles derived from it. These values are representative of typical PEO-b-PLA systems and should be experimentally determined for a novel PEO-b-PLA-IAA conjugate.
| Property | Representative Value | Characterization Method |
| Copolymer Properties | ||
| PEO Block Molecular Weight | 2,000 - 5,000 Da | NMR, GPC/SEC |
| PLA Block Molecular Weight | 2,000 - 10,000 Da | NMR, GPC/SEC |
| Polydispersity Index (PDI) | < 1.2 | GPC/SEC |
| Critical Micelle Conc. (CMC) | 1 - 10 mg/L | Fluorescence Probe Method |
| Nanoparticle Properties | ||
| Hydrodynamic Diameter | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering |
| Drug Loading Capacity (DLC) | 5 - 15% (for a model drug) | UV-Vis, HPLC |
| Encapsulation Efficiency (EE) | 70 - 90% (for a model drug) | UV-Vis, HPLC |
Experimental Protocols
Synthesis of PEO-b-PLA-IAA Copolymer
This protocol describes a plausible two-step synthesis for the PEO-b-PLA-IAA copolymer.
Step 1: Synthesis of PEO-b-PLA by Ring-Opening Polymerization
-
Materials: Methoxy-PEO (mPEO-OH), D,L-lactide, Stannous octoate (Sn(Oct)₂), Toluene.
-
Procedure:
-
Dry mPEO-OH and D,L-lactide under vacuum at 60°C for 24 hours.
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the desired amounts of mPEO-OH and D,L-lactide in anhydrous toluene.
-
Add Sn(Oct)₂ (catalyst) to the solution. The molar ratio of monomer to initiator (mPEO-OH) will determine the PLA block length.
-
Heat the reaction mixture to 130°C and stir for 12-24 hours.
-
Cool the mixture to room temperature and precipitate the copolymer by adding the solution dropwise into cold diethyl ether.
-
Filter and dry the resulting PEO-b-PLA copolymer under vacuum.
-
Characterize the copolymer using ¹H NMR and Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.
-
Step 2: Conjugation of IAA to PEO-b-PLA
-
Materials: PEO-b-PLA, Indole-3-acetic acid (IAA), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve PEO-b-PLA, IAA, and DMAP in anhydrous DCM in a flask under a nitrogen atmosphere.
-
In a separate container, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the polymer/IAA solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and precipitate the PEO-b-PLA-IAA conjugate in cold diethyl ether.
-
Wash the precipitate with diethyl ether to remove unreacted IAA.
-
Dry the final product under vacuum.
-
Confirm the conjugation using ¹H NMR and FTIR spectroscopy.
-
Formulation of PEO-IAA Nanoparticles by Nanoprecipitation
-
Materials: PEO-b-PLA-IAA copolymer, Acetone (B3395972) (or another water-miscible organic solvent), Deionized water.
-
Procedure:
-
Dissolve the PEO-b-PLA-IAA copolymer (and a model hydrophobic drug, if applicable) in acetone at a specific concentration (e.g., 10 mg/mL).
-
Add the organic phase dropwise into a larger volume of deionized water under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used for characterization or further processing.
-
Characterization of PEO-IAA Nanoparticles
3.3.1 Particle Size and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential at 25°C.
-
Perform measurements in triplicate and report the average values.
-
3.3.2 Morphology Analysis
-
Instrument: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.
-
Image the grid under the TEM to observe the size, shape, and morphology of the nanoparticles.
-
3.3.3 Drug Loading and Encapsulation Efficiency
-
Procedure:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Assay
-
Method: Dialysis method.
-
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Place the dialysis bag in a larger container with a known volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
-
PEO-IAA: A Technical Guide to its Role in Blocking Auxin-Triggered Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic auxin antagonist, α-(phenylethyl-2-oxo)indole-3-acetic acid (PEO-IAA). It details the molecular mechanism by which PEO-IAA blocks auxin-triggered gene expression, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and drug development seeking to utilize PEO-IAA as a tool to dissect auxin signaling pathways.
Introduction
Auxin, a class of plant hormones, plays a pivotal role in regulating nearly all aspects of plant growth and development. The primary signaling pathway for auxin involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), transcription factors that modulate the expression of auxin-responsive genes.
PEO-IAA is a potent and specific antagonist of the auxin signaling pathway.[1][2] It functions by competitively binding to the TIR1/AFB co-receptor complex, thereby preventing the binding and subsequent degradation of Aux/IAA repressor proteins.[3][4] This action effectively blocks the entire downstream cascade of auxin-triggered gene expression, making PEO-IAA an invaluable chemical tool for studying auxin-dependent physiological processes.
Mechanism of Action
PEO-IAA acts as a competitive inhibitor of auxin perception. Its molecular structure allows it to fit into the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex. However, unlike natural auxins such as indole-3-acetic acid (IAA), the binding of PEO-IAA does not lead to the conformational changes required for the stable interaction and subsequent ubiquitination of the Aux/IAA repressor.[3] Consequently, the Aux/IAA proteins remain bound to ARFs, repressing their transcriptional activity and blocking the expression of auxin-responsive genes.[5]
Figure 1: Auxin signaling pathway and its inhibition by PEO-IAA.
Quantitative Data
The inhibitory effect of PEO-IAA on auxin-induced responses has been quantified in various assays. The following tables summarize key quantitative data from published literature.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | Not directly reported for PEO-IAA. For comparison, the Kd of IAA for the TIR1-IAA7 co-receptor is ~10-15 nM. | Arabidopsis thaliana | [6] |
| Inhibition of Auxin-Induced Gene Expression | Significant downregulation of cell cycle genes with 10 µM PEO-IAA. | Arabidopsis thaliana root meristem | [5] |
| Effect on Endogenous IAA Levels | Significant increase in endogenous IAA in roots after 3 hours of treatment with 10 µM PEO-IAA. | Arabidopsis thaliana seedlings | [5] |
| Assay | PEO-IAA Concentration | Observed Effect | Organism | Reference |
| Hypocotyl Elongation | 10 µM | No induction of elongation, unlike IAA. | Arabidopsis thaliana | [7] |
| Root Gravitropism | 10 µM | Triggered hypocotyl hyperbending, indicating a defect in gravitropic response. | Arabidopsis thaliana | [8] |
| DR5::GUS Reporter Assay | 1-20 µM | No induction of GUS expression; co-treatment with IAA shows inhibition of IAA-induced expression. | Arabidopsis thaliana | [1] |
| Protoplast Swelling | 10 µM | Induced a rapid swelling response similar to IAA. | Arabidopsis thaliana | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of PEO-IAA in blocking auxin-triggered gene expression.
Preparation of PEO-IAA Stock Solutions
PEO-IAA is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
To prepare a 10 mM stock solution:
-
Weigh out 2.93 mg of PEO-IAA (Molecular Weight: 293.32 g/mol ).
-
Dissolve in 1 mL of 100% DMSO.
-
Store the stock solution at -20°C in a light-protected vial.
-
-
Working Solutions:
-
Dilute the stock solution in the appropriate aqueous buffer or growth medium to the desired final concentration.
-
Ensure the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically ≤ 0.1%).
-
Figure 2: Workflow for preparing PEO-IAA solutions.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics between PEO-IAA, the TIR1/AFB receptor, and an Aux/IAA degron peptide. This protocol is adapted from previously described methods.[9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified TIR1/AFB protein
-
Biotinylated Aux/IAA degron peptide (e.g., from IAA7)
-
PEO-IAA
-
IAA (for competition)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Aux/IAA Peptide:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the biotinylated Aux/IAA degron peptide to achieve the desired immobilization level.
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of PEO-IAA concentrations in running buffer. For competition assays, also prepare solutions of IAA.
-
Inject the purified TIR1/AFB protein alone over the sensor surface to establish a baseline.
-
Co-inject the TIR1/AFB protein with different concentrations of PEO-IAA.
-
For competition, co-inject TIR1/AFB with a fixed concentration of IAA and varying concentrations of PEO-IAA.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
For competition assays, determine the inhibitory constant (Ki).
-
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
This protocol allows for the quantification of changes in the transcript levels of auxin-responsive genes following treatment with PEO-IAA.
Materials:
-
Arabidopsis thaliana seedlings
-
PEO-IAA
-
IAA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).
Primer Sequences for Arabidopsis thaliana:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IAA1 | CGGTCGAACAACTTTGGTTT | TGGAGGTTGCTGGTCTCTTC |
| IAA2 | GCTTCCTCGTCGATTCTCTT | GCTCCAAAACCCTCTCTCTG |
| GH3.3 | GTTCTCGGAGGAGGAGTTTG | CAACCGCTACAACTCCAAAC |
| ACTIN2 | ATTACCCGATGGGCAAGTC | CACAAACGAGGGCTGGAACA |
Procedure:
-
Plant Treatment:
-
Grow Arabidopsis seedlings under standard conditions.
-
Treat seedlings with a mock control (e.g., DMSO), IAA, PEO-IAA, or a combination of IAA and PEO-IAA for a specified duration (e.g., 1-3 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the plant material and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
DR5::GUS Reporter Assay
The DR5 promoter contains multiple auxin response elements and is widely used to visualize auxin activity. PEO-IAA's effect can be quantified by measuring the inhibition of IAA-induced GUS expression.[10][11]
Materials:
-
DR5::GUS transgenic Arabidopsis seedlings
-
PEO-IAA
-
IAA
-
GUS staining solution (containing X-Gluc)
-
Clearing solution (e.g., ethanol (B145695) series)
-
Microscope
-
For quantitative analysis: MUG (4-methylumbelliferyl-β-D-glucuronide) and a fluorometer.
Procedure (Histochemical):
-
Seedling Treatment:
-
Incubate DR5::GUS seedlings in liquid medium containing a mock control, IAA, PEO-IAA, or a combination of IAA and PEO-IAA.
-
-
GUS Staining:
-
Transfer the seedlings to GUS staining solution and incubate at 37°C in the dark.
-
Stop the reaction and clear the tissues with an ethanol series.
-
-
Visualization:
-
Observe the blue staining pattern under a microscope.
-
Procedure (Fluorometric - Quantitative): [3][12]
-
Protein Extraction:
-
Grind treated seedlings in GUS extraction buffer.
-
Centrifuge to pellet debris and collect the supernatant containing the protein extract.
-
-
Fluorometric Assay:
-
Add the protein extract to a GUS assay buffer containing MUG.
-
Incubate at 37°C.
-
Stop the reaction with a stop buffer (e.g., 0.2 M Na2CO3).
-
Measure the fluorescence of the product (4-MU) using a fluorometer (excitation ~365 nm, emission ~455 nm).
-
-
Data Analysis:
-
Quantify GUS activity relative to the total protein concentration in the extract.
-
Hypocotyl Elongation Assay
This assay measures the effect of PEO-IAA on auxin-induced cell elongation in hypocotyls.[4][13]
Materials:
-
Etiolated Arabidopsis seedlings
-
PEO-IAA
-
IAA
-
Growth medium
-
Imaging system (e.g., scanner or camera)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seedling Growth:
-
Grow Arabidopsis seedlings on vertical agar (B569324) plates in the dark for 3-4 days.
-
-
Treatment:
-
Transfer seedlings to plates containing growth medium supplemented with a mock control, IAA, or PEO-IAA.
-
-
Imaging and Measurement:
-
Image the plates at regular time intervals.
-
Measure the length of the hypocotyls using image analysis software.
-
-
Data Analysis:
-
Calculate the elongation rate and compare the effects of the different treatments.
-
Root Gravitropism Assay
This assay assesses the effect of PEO-IAA on the gravitropic response of roots, a process highly dependent on auxin signaling.[2][14][15]
Materials:
-
Arabidopsis seedlings
-
PEO-IAA
-
Agar plates with growth medium
-
Imaging system
Procedure:
-
Seedling Growth:
-
Grow Arabidopsis seedlings on vertical agar plates.
-
-
Gravistimulation:
-
Rotate the plates by 90 degrees to induce a gravitropic response.
-
The medium can be supplemented with PEO-IAA to observe its effect on the bending of the root.
-
-
Imaging and Measurement:
-
Capture images of the roots at regular time intervals.
-
Measure the angle of root curvature over time using image analysis software.
-
-
Data Analysis:
-
Plot the root angle as a function of time to compare the gravitropic response under different conditions.
-
Conclusion
PEO-IAA is a powerful and specific chemical tool for the study of auxin signaling. By competitively inhibiting the TIR1/AFB-Aux/IAA co-receptor complex, it provides a means to block auxin-triggered gene expression and dissect the role of auxin in a wide array of plant developmental processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize PEO-IAA in their investigations into the complex world of plant hormone biology.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 4. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]
- 8. Automated analysis of hypocotyl growth dynamics during shade avoidance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative GUS Activity Assay of Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PEO-IAA in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid (PEO-IAA), a potent anti-auxin, in plant tissue culture experiments. By competitively binding to the TIR1/AFB auxin co-receptors, PEO-IAA effectively blocks auxin signaling, offering a powerful tool for manipulating plant development and morphology in vitro.
Mechanism of Action
PEO-IAA acts as an antagonist to the natural auxin, indole-3-acetic acid (IAA). In the canonical auxin signaling pathway, IAA binds to the TIR1/AFB F-box protein, promoting the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes. PEO-IAA disrupts this process by binding to the TIR1/AFB receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex. This stabilizes the Aux/IAA repressors, leading to the continued suppression of auxin-inducible gene expression.
Applications in Plant Tissue Culture
The ability of PEO-IAA to inhibit auxin responses makes it a valuable tool for various in vitro applications:
-
Promotion of Shoot Proliferation: By counteracting apical dominance, which is primarily controlled by auxins, PEO-IAA can stimulate the growth of axillary buds, leading to a higher number of shoots per explant. This is particularly useful for the rapid multiplication of desired plant lines.
-
Callus Induction and Maintenance: While auxins are essential for callus induction, an excess can lead to unwanted differentiation. PEO-IAA can be used to modulate auxin activity, helping to maintain callus in an undifferentiated state for prolonged periods.
-
Somatic Embryogenesis: The balance between auxins and cytokinins is critical for the induction and development of somatic embryos. PEO-IAA can be used to fine-tune this balance, potentially improving the efficiency of somatic embryogenesis.
-
Rooting: Although seemingly counterintuitive for an anti-auxin, PEO-IAA can be used in specific rooting protocols. For instance, a short treatment with a high concentration of auxin followed by culture on a medium with PEO-IAA can sometimes synchronize and enhance root development.
Quantitative Data Summary
The following tables summarize the observed effects of PEO-IAA on various aspects of plant tissue culture, primarily focusing on Cannabis sativa and providing a general guideline for other species.
Table 1: Effect of PEO-IAA on Shoot Multiplication in Cannabis sativa 'USO-31'
| Explant Type | PEO-IAA Concentration | Cytokinin | Multiplication Rate (Mean ± SD) | Reference |
| Isolated Meristem | 10 µM | BAP9THP (1 µM) | 3.6 ± 1.0 | [1] |
| Shoot Apex | 10 µM | BAP9THP (1 µM) | 2.8 ± 0.4 | [1] |
| Cotyledonary Node | 10 µM | BAP9THP (1 µM) | 1.4 ± 0.5 | [1] |
Table 2: Effect of PEO-IAA on Cannabinoid Content in Cannabis sativa (after 4 weeks of culture)
| Cultivar | Treatment | CBDA Concentration (relative to control) | THCA Concentration (relative to control) | Reference |
| 'USO-31' | 10 µM PEO-IAA | ~0.59x (decrease) | Not Detected | [1] |
| 'Tatanka Pure CBD' | 10 µM PEO-IAA | ~1.3x (increase) | ~1.47x (increase) | [1] |
Table 3: General Concentration Ranges of PEO-IAA for Various Applications (starting points for optimization)
| Application | Plant Type | PEO-IAA Concentration Range (µM) | Expected Outcome |
| Shoot Proliferation | Herbaceous | 1 - 20 | Increased axillary branching |
| Callus Induction | General | 0.1 - 5 | Maintenance of undifferentiated state |
| Rooting | Woody/Recalcitrant | 5 - 25 (after auxin pulse) | Synchronized root development |
Experimental Protocols
Protocol 1: Preparation of PEO-IAA Stock Solution
This protocol details the preparation of a 10 mM PEO-IAA stock solution.
Materials:
-
PEO-IAA powder (MW: 293.32 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Weigh out 2.93 mg of PEO-IAA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube until the PEO-IAA is completely dissolved.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to a week).
Protocol 2: Enhanced Shoot Proliferation using PEO-IAA
This protocol is adapted from studies on Cannabis sativa and can be optimized for other herbaceous species.
Materials:
-
Sterile plant explants (e.g., nodal segments, shoot tips)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Plant growth regulators: PEO-IAA, a cytokinin (e.g., 6-Benzylaminopurine (BAP) or a derivative like BAP9THP)
-
Gelling agent (e.g., agar (B569324) or gellan gum)
-
Sterile culture vessels
Procedure:
-
Prepare the Culture Medium:
-
Prepare MS medium with 3% (w/v) sucrose.
-
Add the desired concentration of cytokinin (e.g., 1-5 µM BAP).
-
From the 10 mM stock solution, add PEO-IAA to a final concentration of 1-10 µM.
-
Adjust the pH of the medium to 5.8.
-
Add the gelling agent (e.g., 0.8% agar) and autoclave.
-
-
Inoculation:
-
Under sterile conditions, place the explants onto the prepared medium.
-
-
Incubation:
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
-
Subculture:
-
Subculture the proliferating shoots onto fresh medium every 3-4 weeks.
-
Protocol 3: Callus Induction and Maintenance with PEO-IAA
This protocol provides a general framework for using PEO-IAA to promote and maintain undifferentiated callus.
Materials:
-
Sterile explants (e.g., leaf discs, stem segments)
-
MS medium including vitamins
-
Sucrose
-
Plant growth regulators: A standard auxin for callus induction (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA)), a cytokinin (e.g., Kinetin or BAP), and PEO-IAA.
-
Gelling agent
-
Sterile culture vessels
Procedure:
-
Prepare the Callus Induction Medium:
-
Prepare MS medium with 3% (w/v) sucrose.
-
Add a standard auxin and cytokinin combination for callus induction in your target species (e.g., 2 mg/L 2,4-D and 0.5 mg/L Kinetin).
-
Add PEO-IAA to a final concentration of 0.1-5 µM to modulate the auxin effect.
-
Adjust the pH to 5.8, add the gelling agent, and autoclave.
-
-
Inoculation:
-
Place the explants onto the medium.
-
-
Incubation:
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Subculture:
-
Subculture the developing callus onto fresh medium every 4 weeks.
-
These protocols and application notes provide a starting point for incorporating PEO-IAA into your plant tissue culture workflows. As with any plant growth regulator, optimal concentrations and combinations will be species- and even genotype-dependent, requiring empirical optimization for each new application.
References
Application Notes and Protocols for PEO-IAA in Arabidopsis thaliana Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-(Phenylethyl-2-oxo)-IAA (PEO-IAA) is a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex in land plants.[1] It acts by competitively inhibiting the binding of endogenous auxin, indole-3-acetic acid (IAA), to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[1][2] This inhibition blocks the subsequent degradation of Aux/IAA transcriptional repressors, thereby repressing auxin-responsive gene expression and developmental processes.[2] PEO-IAA serves as a powerful chemical tool to dissect auxin signaling pathways and their roles in various aspects of plant growth and development, including root elongation, lateral root formation, and apical dominance.[3][4]
Mechanism of Action: The TIR1/AFB Signaling Pathway
The canonical auxin signaling pathway involves the perception of IAA by the SCFTIR1/AFB E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[5] This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes.[5] PEO-IAA disrupts this pathway by preventing the initial auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.
Quantitative Data Summary
The application of PEO-IAA leads to measurable changes in endogenous IAA levels and gene expression. The following tables summarize quantitative data from studies on Arabidopsis thaliana.
| Treatment | Tissue | Duration | Change in Endogenous IAA Level | Reference |
| 10 µM PEO-IAA | Roots | 3 hours | Significant increase compared to control | [3] |
| 10 µM PEO-IAA | Shoots | 3 hours | No significant difference compared to control | [3] |
| 10 µM PEO-IAA | Roots & Shoots | > 3 hours | Induced in both tissues | [3] |
Table 1: Effect of PEO-IAA on Endogenous IAA Levels in Arabidopsis thaliana
| Treatment | Gene(s) | Tissue | Change in Expression | Reference |
| PEO-IAA | YUC family genes | Shoots | Induced | [3] |
| PEO-IAA | Cell cycle genes | Root meristem | Downregulated | [3] |
| PEO-IAA | 3833 genes | Seedlings | 1222 downregulated, 1434 upregulated | [3] |
Table 2: Effect of PEO-IAA on Gene Expression in Arabidopsis thaliana
Experimental Protocols
Protocol 1: Analysis of PEO-IAA Effect on Primary Root Elongation
This protocol details a method to quantify the effect of PEO-IAA on primary root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
PEO-IAA stock solution (in DMSO)
-
DMSO (vehicle control)
-
Petri plates (square or round)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Micropore tape
-
Scanner with a transparent lid
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse thoroughly with sterile water (3-5 times).
-
Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
-
Seed Germination:
-
Prepare MS agar plates.
-
Pipette individual stratified seeds in a line onto the surface of the MS agar plates.
-
Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.
-
-
PEO-IAA Treatment:
-
Prepare MS agar plates supplemented with a range of PEO-IAA concentrations (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control plate containing the same concentration of DMSO as the highest PEO-IAA concentration plate.
-
Carefully transfer seedlings of uniform size from the germination plates to the PEO-IAA and control plates. Align the root tips at a marked line.
-
-
Incubation:
-
Seal the plates and place them vertically in the growth chamber for an additional 5-7 days.
-
-
Data Acquisition:
-
Scan the plates daily or at the end of the experiment using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the average root length against the PEO-IAA concentration.
-
Protocol 2: Aux/IAA Protein Degradation Assay (Cycloheximide Chase)
This protocol is designed to investigate the effect of PEO-IAA on the stability of Aux/IAA proteins using a cycloheximide (B1669411) chase assay. This method is suitable for Arabidopsis seedlings expressing an Aux/IAA protein fused to a reporter like luciferase (LUC) or a fluorescent protein.
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing an Aux/IAA-reporter fusion protein (e.g., 35S:IAA1-LUC)
-
Liquid MS medium
-
PEO-IAA stock solution (in DMSO)
-
Cycloheximide (CHX) stock solution (in DMSO or water)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well)
-
Protein extraction buffer
-
Reporter assay reagents (e.g., Luciferase Assay System)
-
Plate reader or luminometer
Procedure:
-
Seedling Growth:
-
Grow sterile transgenic seedlings in liquid MS medium in multi-well plates for 7-10 days under continuous light with gentle agitation.
-
-
PEO-IAA Pre-treatment:
-
To one set of wells, add PEO-IAA to the desired final concentration (e.g., 10 µM).
-
To a control set of wells, add an equivalent volume of DMSO.
-
Incubate for 1-2 hours to allow for PEO-IAA uptake and inhibition of the auxin pathway.
-
-
Cycloheximide Treatment:
-
Add cycloheximide to all wells to a final concentration that effectively inhibits protein synthesis (e.g., 100-200 µM).[6] This is time point zero (t=0).
-
-
Sample Collection:
-
Collect seedling samples from both PEO-IAA treated and control wells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately freeze the collected samples in liquid nitrogen.
-
-
Protein Extraction and Quantification:
-
Homogenize the frozen seedlings in protein extraction buffer.
-
Centrifuge the extracts to pellet cell debris and collect the supernatant.
-
Measure the total protein concentration of each sample.
-
Perform the reporter assay (e.g., measure luciferase activity) on equal amounts of total protein from each sample.
-
-
Data Analysis:
-
Normalize the reporter signal at each time point to the signal at t=0 for both control and PEO-IAA treatments.
-
Plot the percentage of remaining reporter signal against time on a semi-logarithmic scale.
-
Calculate the half-life of the Aux/IAA-reporter fusion protein in the presence and absence of PEO-IAA. An increase in the half-life in the presence of PEO-IAA indicates that PEO-IAA stabilizes the Aux/IAA protein by inhibiting its degradation.
-
Protocol 3: Quantitative Analysis of Endogenous IAA Levels
This protocol provides a general workflow for the quantification of endogenous IAA in Arabidopsis thaliana tissues following PEO-IAA treatment, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8]
Materials:
-
Arabidopsis thaliana seedlings
-
PEO-IAA
-
Liquid MS medium
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., 13C6-IAA)
-
Solid-phase extraction (SPE) columns
-
GC-MS or LC-MS/MS system
Procedure:
-
Plant Growth and Treatment:
-
Grow Arabidopsis seedlings under controlled conditions.
-
Treat the seedlings with PEO-IAA at the desired concentration and for the specified duration. Include a mock-treated control.
-
-
Sample Harvesting and Extraction:
-
Harvest a known amount of plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen.
-
Add a known amount of the internal standard (13C6-IAA) to the frozen tissue.
-
Homogenize the tissue in cold extraction solvent.
-
Incubate the extract at 4°C in the dark.
-
-
Purification:
-
Centrifuge the extract and collect the supernatant.
-
Purify and concentrate the IAA from the supernatant using solid-phase extraction (SPE).
-
-
Derivatization (for GC-MS):
-
If using GC-MS, derivatize the sample to make IAA volatile.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified samples using GC-MS or LC-MS/MS.
-
Quantify the amount of endogenous IAA by comparing its peak area to the peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of IAA per unit of fresh weight.
-
Compare the IAA levels in PEO-IAA-treated samples to the control samples.
-
Applications in Drug Development
While PEO-IAA is primarily a research tool in plant biology, the principles of targeting protein-protein interactions within a signaling pathway are highly relevant to drug development. The TIR1/AFB-Aux/IAA system serves as a model for chemically induced protein degradation. Understanding how small molecules like PEO-IAA can specifically disrupt these interactions can inform the design of novel therapeutics that target similar pathways in human diseases, such as those involving E3 ubiquitin ligases in cancer.
Conclusion
PEO-IAA is an invaluable tool for the study of auxin signaling in Arabidopsis thaliana. Its specific mode of action allows for the precise dissection of auxin-dependent processes. The protocols provided here offer a starting point for researchers to investigate the multifaceted roles of auxin in plant biology and to explore the broader implications for understanding and manipulating protein degradation pathways.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Protein Half-life in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Endogenous GA and IAA - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving and preparing PEO-IAA stock solutions.
Application Note: PEO-IAA (Poly(ethylene oxide)-Indole-3-acetic acid) is a potent antagonist of the auxin hormone signaling pathway in plants.[1][2][3] It functions by binding to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[1][2][3] This inhibition of auxin signaling makes PEO-IAA a valuable tool for studying a wide range of plant developmental processes, including cell division and elongation, gravitropism, and gene expression.[1][3] It has been utilized in research involving various plant species such as Arabidopsis, rice, moss, and maize.[1][3] This document provides a detailed protocol for the dissolution and preparation of PEO-IAA stock solutions for use in laboratory research.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of PEO-IAA stock solutions.
| Parameter | Value | Solvent | Notes | Source |
| Molecular Weight | 293.32 g/mol | - | - | [2] |
| Solubility | 59 mg/mL (201.14 mM) | DMSO | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] | [2] |
| 2 mg/mL | Ethanol (B145695) | - | [2] | |
| Sparingly soluble (1-10 mg/mL) | DMSO | - | [4] | |
| Sparingly soluble (1-10 mg/mL) | Ethanol | - | [4] | |
| Soluble | Polar organic solvents (MeOH, EtOH, DMF, DMSO, acetone) | - | [5] | |
| Insoluble | Water | - | [2] | |
| Stock Solution Concentration (Example) | 10 mM | DMSO | 1 mL of 10 mM stock solution contains 0.293 mg of PEO-IAA. | [1] |
| Storage of Powder | 3 years at -20°C | - | - | [2] |
| In refrigerator (<0°C) | - | - | [5] | |
| Storage of Stock Solutions | 1 year at -80°C (in solvent) | DMSO or other suitable solvent | Aliquot to avoid repeated freeze-thaw cycles.[2] | [2] |
| 1 month at -20°C (in solvent) | DMSO or other suitable solvent | - | [1][2] | |
| Stable at -15°C | DMSO | - | [5] |
Experimental Protocol: Preparation of PEO-IAA Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of PEO-IAA in Dimethyl Sulfoxide (DMSO).
Materials:
-
PEO-IAA powder (MW: 293.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator or heat block
Procedure:
-
Calculate the required mass of PEO-IAA:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 293.32 g/mol x 1000 mg/g = 2.9332 mg
-
-
It is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 10 mL, you would need 29.332 mg of PEO-IAA.
-
-
Weighing PEO-IAA:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of PEO-IAA powder into the tube.
-
-
Dissolving PEO-IAA:
-
Add the desired volume of anhydrous DMSO to the tube containing the PEO-IAA powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
-
Sterilization (Optional):
-
For applications requiring sterile conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Alternatively, for some applications, adding half a volume of ethanol to the DMSO stock solution can be used for sterilization before further dilution.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Note on in vivo experiments: For working solutions intended for in vivo experiments, it is recommended to prepare them fresh on the day of use.[1]
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow involving PEO-IAA and the signaling pathway it inhibits.
Caption: Experimental workflow using PEO-IAA.
Caption: PEO-IAA inhibits the auxin signaling pathway.
References
Application Notes and Protocols: PEO-IAA Treatment for Inhibiting Auxin Responses in Seedlings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary auxin in plants, is a critical signaling molecule that orchestrates a wide array of developmental processes, including cell elongation, division, and differentiation. The precise regulation of auxin signaling is paramount for normal plant growth. PEO-IAA (α-(phenylethyl-2-oxo)-IAA) is a potent synthetic antagonist of auxin signaling. It acts by competitively inhibiting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, thereby stabilizing the Aux/IAA transcriptional repressors and blocking downstream auxin-responsive gene expression.[1] This property makes PEO-IAA a valuable chemical tool for dissecting auxin-dependent processes in plants. These application notes provide detailed protocols for utilizing PEO-IAA to inhibit auxin responses in seedlings, with a focus on key phenotypic assays.
Mechanism of Action
Auxin signaling is initiated by the binding of IAA to the TIR1/AFB F-box protein, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination of Aux/IAA proteins targets them for degradation by the 26S proteasome. The removal of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.
PEO-IAA disrupts this pathway by competing with endogenous IAA for binding to the TIR1/AFB receptor. By occupying the auxin-binding pocket, PEO-IAA prevents the formation of a stable TIR1/AFB-Aux/IAA complex. This leads to the stabilization of Aux/IAA repressor proteins, which in turn continue to inhibit ARF-mediated transcription, effectively shutting down auxin signaling.
Data Presentation
The following tables summarize the expected quantitative effects of PEO-IAA treatment on various auxin-related phenotypes in Arabidopsis thaliana seedlings. These are representative data based on typical auxin inhibitor studies.
Table 1: Effect of PEO-IAA on Primary Root Elongation
| PEO-IAA Concentration (µM) | Primary Root Length (mm) ± SD (n=20) | % Inhibition |
| 0 (Control) | 15.2 ± 1.8 | 0 |
| 1 | 12.5 ± 1.5 | 17.8 |
| 5 | 8.1 ± 1.2 | 46.7 |
| 10 | 5.3 ± 0.9 | 65.1 |
| 20 | 3.1 ± 0.7 | 79.6 |
Table 2: Effect of PEO-IAA on Lateral Root Density
| PEO-IAA Concentration (µM) | Lateral Root Number per cm ± SD (n=20) | % Inhibition |
| 0 (Control) | 8.5 ± 1.1 | 0 |
| 1 | 6.2 ± 0.9 | 27.1 |
| 5 | 3.1 ± 0.7 | 63.5 |
| 10 | 1.4 ± 0.5 | 83.5 |
| 20 | 0.5 ± 0.3 | 94.1 |
Table 3: Effect of PEO-IAA on Hypocotyl Elongation in Etiolated Seedlings
| PEO-IAA Concentration (µM) | Hypocotyl Length (mm) ± SD (n=20) | % Inhibition |
| 0 (Control) | 12.8 ± 1.5 | 0 |
| 5 | 10.2 ± 1.3 | 20.3 |
| 10 | 7.5 ± 1.1 | 41.4 |
| 25 | 4.1 ± 0.8 | 68.0 |
| 50 | 2.5 ± 0.6 | 80.5 |
Experimental Protocols
Protocol 1: Primary Root Elongation Assay in Arabidopsis thaliana
This protocol details the steps to quantify the inhibitory effect of PEO-IAA on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
PEO-IAA stock solution (10 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar (B569324)
-
Petri plates (square, 120 mm)
-
Micropore tape
-
Sterile water
-
70% ethanol (B145695), 95% ethanol
-
5% bleach solution with 0.1% Triton X-100
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Scanner
-
ImageJ software
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by centrifugation and remove ethanol.
-
Add 1 mL of 5% bleach solution with 0.1% Triton X-100 and vortex for 10 minutes.
-
Pellet seeds and wash 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
-
Plating and Stratification:
-
Pipette sterilized seeds onto MS agar plates.
-
Seal plates with micropore tape and wrap in aluminum foil.
-
Stratify at 4°C for 2-3 days to synchronize germination.
-
-
Germination:
-
Transfer plates to a growth chamber and place them vertically.
-
Allow seeds to germinate and grow for 4 days.
-
-
PEO-IAA Treatment:
-
Prepare MS agar plates containing the desired concentrations of PEO-IAA (e.g., 0, 1, 5, 10, 20 µM). Add PEO-IAA from the stock solution to the molten agar after autoclaving and cooling to ~50°C. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Under sterile conditions, carefully transfer the 4-day-old seedlings to the PEO-IAA-containing plates.
-
-
Incubation and Analysis:
-
Place the plates vertically in the growth chamber and grow for an additional 5-7 days.
-
Scan the plates to create high-resolution images.
-
Measure the length of the primary root from the root-shoot junction to the root tip using ImageJ software.
-
Calculate the average root length and standard deviation for each treatment. Determine the percent inhibition relative to the control.
-
Protocol 2: Hypocotyl Elongation Assay in Etiolated Arabidopsis thaliana Seedlings
This assay is used to assess the effect of PEO-IAA on cell elongation in the absence of light.
Materials:
-
Same as Protocol 1, with the exception of a light-proof box for incubation.
Procedure:
-
Seed Preparation and Plating:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Germination and Growth:
-
After stratification, expose the plates to light for 4-6 hours to induce germination.
-
Wrap the plates in two layers of aluminum foil or place them in a light-proof box.
-
Incubate at 22°C in the dark for 3 days.
-
-
PEO-IAA Treatment:
-
Prepare MS agar plates with varying concentrations of PEO-IAA as described in Protocol 1.
-
Under a green safe light, transfer the etiolated seedlings to the treatment plates.
-
-
Incubation and Analysis:
-
Return the plates to the dark and incubate for another 3-4 days.
-
Scan the plates.
-
Measure the hypocotyl length from the base of the cotyledons to the root-shoot junction using ImageJ.
-
Analyze the data as described in Protocol 1.
-
Protocol 3: Visualization of Auxin Response Inhibition using DR5::GUS Reporter Line
This protocol uses a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the synthetic auxin-responsive DR5 promoter to visualize the inhibition of auxin signaling by PEO-IAA.
Materials:
-
Arabidopsis thaliana DR5::GUS seeds
-
PEO-IAA and IAA stock solutions
-
MS liquid medium
-
24-well plates
-
GUS staining solution (100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/mL X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seedling Growth:
-
Grow DR5::GUS seedlings in MS liquid medium or on MS agar plates for 5-7 days.
-
-
PEO-IAA and IAA Treatment:
-
Prepare treatment solutions in MS liquid medium in a 24-well plate:
-
Control (MS medium + 0.1% DMSO)
-
IAA (e.g., 1 µM IAA)
-
PEO-IAA (e.g., 10 µM PEO-IAA)
-
Co-treatment (1 µM IAA + 10 µM PEO-IAA)
-
-
Transfer seedlings to the wells and incubate for 4-6 hours.
-
-
GUS Staining:
-
Remove the treatment solution and add GUS staining solution to each well, ensuring seedlings are fully submerged.
-
Apply a vacuum for 10-15 minutes to aid tissue infiltration.
-
Incubate at 37°C for 12-16 hours (overnight).
-
-
Chlorophyll Removal and Visualization:
-
Remove the staining solution and wash the seedlings with water.
-
Add 70% ethanol to de-stain the chlorophyll. Change the ethanol several times until the seedlings are clear.
-
Visualize the blue GUS staining pattern, particularly in the root tips and cotyledons, using a microscope. A strong blue color indicates auxin response, which should be diminished in the PEO-IAA treated seedlings.
-
Conclusion
PEO-IAA is a powerful tool for the chemical genetic dissection of auxin signaling pathways. The protocols outlined above provide a framework for investigating the inhibitory effects of PEO-IAA on key auxin-mediated developmental processes in seedlings. By quantifying changes in root architecture and hypocotyl elongation, and by visualizing auxin response with reporter lines, researchers can effectively characterize the role of auxin in their specific area of interest. These methods are also applicable for screening and characterizing novel molecules with potential auxin-like or anti-auxin activities in drug development programs.
References
Application of PEO-IAA in Hemp (Cannabis sativa L.) Micropropagation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The in vitro micropropagation of Cannabis sativa L. is a critical technology for the large-scale production of genetically uniform, disease-free plant material for pharmaceutical and industrial applications. A significant challenge in hemp tissue culture is overcoming strong apical dominance, which can limit the rate of shoot multiplication. The synthetic anti-auxin, α-(phenyl-2-oxoethyl)-indole-3-acetic acid (PEO-IAA), has emerged as a valuable tool to address this issue. PEO-IAA functions by competitively binding to the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1), thereby inhibiting auxin-mediated gene expression and disrupting apical dominance.[1][2] This leads to the proliferation of lateral buds and a significant increase in the shoot multiplication rate.[3] These application notes provide a detailed overview and protocols for the use of PEO-IAA in hemp micropropagation.
Mechanism of Action:
PEO-IAA acts as an antagonist to the natural auxin, indole-3-acetic acid (IAA). In the canonical auxin signaling pathway, IAA binds to the TIR1 receptor, an F-box protein that is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, leading to various developmental processes, including the maintenance of apical dominance. PEO-IAA disrupts this pathway by binding to the TIR1 receptor, preventing the interaction with Aux/IAA proteins and thereby stabilizing them. This leads to the continued repression of auxin-responsive genes, effectively blocking the auxin signal and promoting axillary bud growth.[1][4]
Caption: PEO-IAA competitively inhibits auxin signaling.
Quantitative Data Summary
The application of PEO-IAA in hemp micropropagation has shown significant effects on both morphological characteristics and secondary metabolite production. The following tables summarize the key quantitative findings from relevant studies.
Table 1: Effect of PEO-IAA on Shoot Multiplication in Cannabis sativa 'USO-31'
| Explant Type | Treatment | Multiplication Rate (Mean Shoots per Explant ± SD) | Reference |
| Isolated Meristem | PEO-IAA + BAP9THP | 3.6 ± 1.0 | [3] |
| Shoot Apex | PEO-IAA + BAP9THP | 2.8 ± 0.4 | [3] |
| Cotyledonary Node | PEO-IAA + BAP9THP | 1.4 ± 0.5 | [3] |
| Not Specified | PEO-IAA Protocol | Up to 10 | [2] |
Table 2: Effect of PEO-IAA on Cannabinoid Content in Cannabis sativa
| Cultivar | Treatment | Cannabinoid | Fold Change vs. Control | Statistical Significance | Reference |
| 'Tatanka Pure CBD' | PEO-IAA | CBCA | ~1.3 | Not specified | [3] |
| 'Tatanka Pure CBD' | PEO-IAA | CBDA | ~1.3 | p < 0.05 | [3][5] |
| 'Tatanka Pure CBD' | PEO-IAA | Δ⁹-THCA | ~1.47 | Not specified | [3] |
| 'USO-31' | PEO-IAA | CBDA | ~1.7 (decrease) | Not specified | [3] |
Experimental Protocols
The following protocols are based on published research and provide a framework for the application of PEO-IAA in hemp micropropagation. Optimization may be required for specific genotypes.
Caption: Hemp micropropagation workflow using PEO-IAA.
Protocol 1: Shoot Multiplication using PEO-IAA
This protocol focuses on the shoot multiplication stage where PEO-IAA is applied to induce lateral branching.
1. Plant Material and Sterilization:
-
Use healthy, young nodal segments or shoot tips from a disease-free mother plant.
-
Surface sterilize explants using standard laboratory procedures (e.g., treatment with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution and rinsing with sterile distilled water).
2. Culture Medium:
-
Basal Medium: Murashige and Skoog (MS) or Driver and Kuniyuki Walnut (DKW) medium have been used for hemp micropropagation.[1][6] The choice of basal medium can be genotype-dependent.
-
Supplements:
-
Sucrose: 20-30 g/L
-
Gelling agent: Agar (6-8 g/L) or Gellan Gum (2-4 g/L)
-
-
Plant Growth Regulators:
-
PEO-IAA: While the optimal concentration can be genotype-specific, a low micromolar range is suggested. Based on studies with other anti-auxins and the observed effects, a starting concentration of 1-10 µM can be tested.
-
Cytokinin: PEO-IAA is often used in combination with a cytokinin to promote shoot growth. 6-benzylamino-9-(-tetrahydroxypyranyl) purine (B94841) (BAP9THP) has been shown to be effective.[3] If BAP9THP is unavailable, other cytokinins like 6-Benzylaminopurine (BAP) or meta-Topolin (mT) at concentrations of 0.5-2.0 µM can be evaluated.
-
-
pH: Adjust the medium pH to 5.7-5.8 before autoclaving.
3. Culture Conditions:
-
Temperature: 24-26 °C
-
Photoperiod: 16 hours light / 8 hours dark
-
Light Intensity: 50-70 µmol/m²/s provided by cool white fluorescent or LED lights.
4. Subculture:
-
Subculture the proliferating shoot clusters every 3-4 weeks onto fresh multiplication medium.
Protocol 2: Rooting and Acclimatization
Once a sufficient number of shoots are obtained, they need to be rooted and acclimatized to ex vitro conditions.
1. Rooting Stage:
-
Excise individual shoots (2-3 cm in length) from the multiplication clusters.
-
Rooting Medium:
-
Option 1 (Hormone-free): Transfer shoots to a half-strength basal medium (MS or DKW) without any plant growth regulators. Hemp shoots can often form roots without exogenous auxins.
-
Option 2 (Auxin-containing): If rooting is poor, supplement the half-strength basal medium with a low concentration of an auxin like Indole-3-butyric acid (IBA) or 1-Naphthaleneacetic acid (NAA) at 0.1-1.0 µM .
-
-
Culture Conditions: Same as the multiplication stage, although a dark period of 5-7 days at the beginning of the rooting phase can sometimes promote root initiation.
2. Acclimatization Stage:
-
Once plantlets have developed a healthy root system (typically after 3-4 weeks), they are ready for acclimatization.
-
Gently remove the plantlets from the culture vessel and wash the roots to remove any remaining medium.
-
Transfer the plantlets to small pots containing a sterile, well-draining substrate (e.g., a mixture of peat, perlite, and vermiculite).
-
Cover the pots with a transparent lid or place them in a high-humidity chamber to maintain high humidity (>90%) for the first 1-2 weeks.
-
Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to ambient conditions.
-
Water as needed and provide indirect light initially, gradually increasing the light intensity.
The use of PEO-IAA presents a significant advancement in the micropropagation of Cannabis sativa L. by effectively overcoming apical dominance and enhancing shoot multiplication rates. This allows for the rapid and efficient production of clonal plant material. The provided protocols offer a starting point for researchers and industry professionals. However, it is crucial to note that the optimal concentrations of PEO-IAA and other plant growth regulators, as well as the choice of basal medium, can be highly genotype-dependent. Therefore, empirical optimization of these parameters is recommended for achieving the best results with specific hemp cultivars. Further research into the long-term genetic and epigenetic stability of plants propagated using PEO-IAA is also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Examining the stages of micropropagation for hemp (Cannabis sativa) | International Society for Horticultural Science [ishs.org]
- 4. New PEO-IAA-Inspired Anti-Auxins: Synthesis, Biological Activity, and Possible Application in Hemp (Cannabis Sativa L.) Micropropagation | SLU publication database (SLUpub) [publications.slu.se]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for PEO-IAA: An Auxin Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of α-(phenylethyl-2-oxo)-indole-3-acetic acid (PEO-IAA), a potent and specific antagonist of the plant hormone auxin. PEO-IAA serves as a valuable chemical tool for dissecting auxin signaling pathways and modulating plant growth and development. This document details the mechanism of action of PEO-IAA, provides a summary of effective concentrations in various plant systems, and offers detailed protocols for key experiments.
Mechanism of Action
PEO-IAA functions by competitively binding to the auxin co-receptor complex formed by TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. In the presence of auxin (IAA), the TIR1/AFB receptor binds to both IAA and an Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This degradation relieves the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors, allowing for the expression of auxin-responsive genes.
PEO-IAA disrupts this process by binding to the TIR1/AFB proteins in a manner that prevents the stable interaction with Aux/IAA repressors.[1] This blockage stabilizes the Aux/IAA proteins, thereby keeping ARF-mediated transcription in a repressed state and effectively antagonizing auxin-dependent physiological responses.
Data Presentation: PEO-IAA Concentrations for Optimal Auxin Antagonism
The optimal concentration of PEO-IAA for achieving auxin antagonism varies depending on the plant species, the experimental system, and the specific biological process being investigated. The following table summarizes effective concentrations reported in the literature.
| Plant Species | Experimental System | PEO-IAA Concentration | Observed Effect |
| Arabidopsis thaliana | Seedling root growth | 10 µM | Inhibition of auxin-induced responses.[2] |
| Arabidopsis thaliana | Hypocotyl elongation assay | 100 µM | Antagonism of IAA-induced hypocotyl elongation.[3] |
| Cannabis sativa | In vitro shoot culture | Not explicitly stated, but used to disrupt apical dominance | Improved shoot multiplication rate.[2][4] |
| Neopyropia yezoensis (Red Alga) | Protoplast regeneration | 30 µM | Significant repression of apical stem cell regeneration and tip growth.[5] |
| Scopelophila cataractae (Moss) | Protonema differentiation | 20 µM | Repression of copper-induced caulonema cell differentiation.[6] |
| Physcomitrium patens (Moss) | Gametophore development | 150 µM | Inhibition of gametophore elongation. |
Mandatory Visualizations
Auxin Signaling Pathway and PEO-IAA Antagonism
Caption: Auxin signaling pathway and its inhibition by PEO-IAA.
General Experimental Workflow for Assessing PEO-IAA Activity
Caption: General workflow for studying PEO-IAA effects.
Experimental Protocols
Protocol 1: Preparation of PEO-IAA Stock Solution
Materials:
-
PEO-IAA powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile water or appropriate solvent for final dilution
Procedure:
-
Weighing: Accurately weigh the desired amount of PEO-IAA powder in a sterile microcentrifuge tube under a fume hood.
-
Dissolving: Add a small volume of DMSO to the tube to dissolve the PEO-IAA powder completely. For example, to prepare a 10 mM stock solution, dissolve 2.93 mg of PEO-IAA (Molecular Weight: 293.32 g/mol ) in 1 mL of DMSO.
-
Vortexing: Vortex the solution gently until the PEO-IAA is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. PEO-IAA in DMSO is stable for at least one year when stored at -80°C.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is used to assess the effect of PEO-IAA on auxin-induced hypocotyl elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar (B569324).
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Indole-3-acetic acid (IAA) stock solution (e.g., 1 mM in ethanol)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile distilled water.
-
-
Plating and Stratification:
-
Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.
-
Pipette the seeds onto MS agar plates.
-
Seal the plates and stratify the seeds by incubating at 4°C in the dark for 2-4 days to synchronize germination.
-
-
Germination and Growth:
-
Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 3 days.
-
-
Treatment:
-
Prepare MS agar plates containing the desired concentrations of PEO-IAA and/or IAA. Add the compounds to the molten agar after autoclaving and cooling to approximately 50-60°C. A mock control plate containing the same concentration of the solvent (DMSO) should also be prepared.
-
Carefully transfer the 3-day-old seedlings to the treatment plates.
-
-
Incubation:
-
Incubate the plates vertically in the growth chamber under continuous light for an additional 2-3 days.
-
-
Measurement and Analysis:
-
Remove the seedlings from the agar and place them on a flat surface.
-
Scan or photograph the seedlings.
-
Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
Perform statistical analysis to compare the hypocotyl lengths between different treatments.
-
Protocol 3: In Vitro Propagation of Cannabis sativa with PEO-IAA
This protocol is designed to enhance shoot multiplication by disrupting apical dominance using PEO-IAA.
Materials:
-
Cannabis sativa explants (e.g., nodal segments) from sterile in vitro cultures.
-
MS medium supplemented with vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar.
-
PEO-IAA stock solution (e.g., 1 mM in DMSO).
-
Cytokinin such as 6-benzylaminopurine (B1666704) (BAP) may be included to promote shoot proliferation.
-
Sterile culture vessels.
-
Laminar flow hood.
-
Growth room with controlled light and temperature.
Procedure:
-
Media Preparation:
-
Prepare MS medium and adjust the pH to 5.7-5.8 before autoclaving.
-
After autoclaving and cooling to about 50-60°C, add filter-sterilized PEO-IAA to the desired final concentration (e.g., 1-10 µM). Also, add any other heat-labile components like cytokinins at this stage.
-
Pour the medium into sterile culture vessels.
-
-
Explant Preparation and Inoculation:
-
Under a laminar flow hood, excise nodal segments (approximately 1-2 cm in length with at least one axillary bud) from healthy, sterile in vitro grown Cannabis sativa shoots.
-
Place the explants vertically into the prepared medium.
-
-
Incubation:
-
Seal the culture vessels and place them in a growth room with a 16 h light / 8 h dark photoperiod at 24-26°C.
-
-
Subculture:
-
Subculture the explants to fresh medium of the same composition every 3-4 weeks.
-
-
Data Collection and Analysis:
-
After each subculture cycle, record the number of new shoots produced per explant (multiplication rate).
-
Observe and record any morphological changes, such as the development of lateral shoots and the reduction in apical dominance.
-
Compare the multiplication rate and morphology of PEO-IAA-treated cultures with control cultures (without PEO-IAA).
-
Protocol 4: Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction
This assay is used to demonstrate the inhibitory effect of PEO-IAA on the auxin-induced interaction between TIR1 and an Aux/IAA protein.
Materials:
-
Yeast strains (e.g., AH109 or Y2HGold)
-
Yeast expression vectors (one with a binding domain, BD, and one with an activation domain, AD)
-
cDNA clones for TIR1 and an Aux/IAA protein
-
PEO-IAA and IAA stock solutions
-
Standard yeast transformation reagents and media (YPAD, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
Procedure:
-
Vector Construction:
-
Clone the coding sequence of TIR1 into the BD vector (e.g., pGBKT7).
-
Clone the coding sequence of the desired Aux/IAA protein into the AD vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Co-transform the BD-TIR1 and AD-Aux/IAA constructs into the appropriate yeast strain using a standard lithium acetate (B1210297) transformation protocol.
-
Plate the transformed yeast on SD/-Leu/-Trp selection medium to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Prepare SD/-Leu/-Trp/-His/-Ade selection plates containing various concentrations of IAA and/or PEO-IAA. A control plate with no added compounds and a plate with only the solvent (DMSO) should be included.
-
Pick individual colonies from the SD/-Leu/-Trp plate and resuspend them in sterile water.
-
Spot serial dilutions of the yeast cell suspension onto the different selection plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 3-5 days.
-
Assess yeast growth on the selection plates. Growth on the SD/-Leu/-Trp/-His/-Ade plates indicates a positive interaction between TIR1 and the Aux/IAA protein.
-
Compare the growth of yeast on plates containing IAA with those containing both IAA and PEO-IAA. Inhibition of growth in the presence of PEO-IAA demonstrates its antagonistic effect on the auxin-induced protein-protein interaction. A quantitative β-galactosidase assay can also be performed for a more detailed analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. An Alternative In Vitro Propagation Protocol of Cannabis sativa L. (Cannabaceae) Presenting Efficient Rooting, for Commercial Production [mdpi.com]
- 4. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabis sativa: From Therapeutic Uses to Micropropagation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cannabinoid Gene Expression with PEO-IAA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the influence of the auxin antagonist α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid (PEO-IAA) on cannabinoid gene expression in Cannabis sativa L.. PEO-IAA is a valuable tool for studying the hormonal regulation of cannabinoid biosynthesis. By antagonizing the auxin signaling pathway, PEO-IAA can be used to modulate the expression of key genes involved in the production of cannabinoids such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA). These methods are crucial for researchers in plant science, biotechnology, and pharmacology aiming to understand and potentially manipulate cannabinoid profiles for therapeutic or commercial purposes.
The protocols outlined below cover the in vitro cultivation of Cannabis sativa with PEO-IAA treatment, subsequent analysis of cannabinoid-related gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), and quantification of cannabinoid content via chromatographic methods.
Key Experimental Applications
-
Modulation of Cannabinoid Biosynthesis: Investigate the role of auxin signaling in the cannabinoid production pathway.
-
In Vitro Propagation: PEO-IAA can be utilized to improve the in vitro multiplication of Cannabis sativa by disrupting apical dominance and promoting lateral shoot growth.[1][2]
-
Gene Function Studies: Elucidate the function of specific genes in the cannabinoid metabolic pathway by observing their expression changes in response to PEO-IAA treatment.
-
Cultivar Screening: Assess the differential response of various Cannabis sativa cultivars to PEO-IAA, identifying genotypes with desirable traits for cannabinoid production.
Data Summary
The following tables summarize the quantitative data from a study investigating the effect of PEO-IAA on cannabinoid gene expression and content in two Cannabis sativa cultivars, 'USO-31' and 'Tatanka Pure CBD'.[1][2][3]
Table 1: Relative Gene Expression (RGE) of Cannabinoid Biosynthesis Genes in Response to PEO-IAA Treatment
| Cultivar | Gene | Treatment | Relative Gene Expression (Fold Change vs. Control) | Statistical Significance |
| 'USO-31' | OAC | PEO-IAA | Not specified | Not Statistically Significant |
| 'USO-31' | CBCA | PEO-IAA | Not specified | Not Statistically Significant |
| 'USO-31' | CBDA | PEO-IAA | Not specified | Not Statistically Significant |
| 'USO-31' | THCA | PEO-IAA | Not specified | Not Statistically Significant |
| 'Tatanka Pure CBD' | OAC | PEO-IAA | Not specified | Not Statistically Significant |
| 'Tatanka Pure CBD' | CBCA | PEO-IAA | Not specified | Not Statistically Significant |
| 'Tatanka Pure CBD' | CBDA | PEO-IAA | Not specified | Not Statistically Significant |
| 'Tatanka Pure CBD' | THCA | PEO-IAA | Not specified | Not Statistically Significant |
Note: While some changes in the relative gene expression profiles were observed, none were found to be statistically significant compared to the control variant.[1][2]
Table 2: Cannabinoid Content in Cannabis sativa Cultivars Treated with PEO-IAA
| Cultivar | Cannabinoid | Treatment | Concentration Change vs. Control | Fold Change | Statistical Significance (α = 0.05) |
| 'USO-31' | CBCA | PEO-IAA | Minor Decrease | Not specified | Not Statistically Significant |
| 'USO-31' | CBDA | PEO-IAA | Decrease | ~1.7-fold decrease | Not Statistically Significant |
| 'Tatanka Pure CBD' | CBCA | PEO-IAA | Slight Increase | ~1.3-fold increase | Not Statistically Significant |
| 'Tatanka Pure CBD' | CBDA | PEO-IAA | Statistically Significant Increase | ~1.3-fold increase | Statistically Significant |
| 'Tatanka Pure CBD' | Δ⁹-THCA | PEO-IAA | Increase | ~1.47-fold increase | Not Statistically Significant |
Note: PEO-IAA treatment led to a statistically significant increase in CBDA concentration in the 'Tatanka Pure CBD' cultivar.[2][3]
Signaling Pathways and Experimental Workflow
PEO-IAA and the Auxin Signaling Pathway
PEO-IAA acts as an antagonist to the TIR1/AFBs auxin signaling pathway.[3][4] In the presence of auxin, the TIR1/AFB receptor forms a complex with Aux/IAA repressor proteins, leading to their degradation and subsequent activation of auxin response genes. PEO-IAA inhibits this pathway, which can lead to alterations in gene expression.[3][4]
Caption: PEO-IAA antagonism of the auxin signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effect of PEO-IAA on cannabinoid gene expression.
Caption: Experimental workflow for analyzing PEO-IAA effects.
Experimental Protocols
Protocol 1: In Vitro Cultivation and PEO-IAA Treatment of Cannabis sativa
This protocol is adapted from the methodology used in the study by Šenkyřík et al. (2023).[1][2]
Materials:
-
Cannabis sativa L. explants (e.g., shoot tips)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Plant growth regulators (e.g., cytokinins like BAP)
-
PEO-IAA (α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid)
-
Sterile culture vessels (e.g., Erlenmeyer flasks)
-
Laminar flow hood
-
Autoclave
-
Growth chamber with controlled light and temperature
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with appropriate plant growth regulators. For PEO-IAA treatment, add the desired concentration of PEO-IAA to the medium before autoclaving. A control medium without PEO-IAA should also be prepared. Adjust the pH of the medium to 5.7-5.8 and add agar before autoclaving.
-
Sterilization: Autoclave the medium and all culture vessels.
-
Explant Culture: In a laminar flow hood, place the sterile Cannabis sativa explants onto the prepared solid medium in the culture vessels.
-
Incubation: Place the cultures in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 24°C).
-
Subculture: Subculture the explants to fresh medium every 3-4 weeks.
-
Harvesting: After the desired treatment period (e.g., 4 weeks), harvest the plant material (shoots, leaves). For gene expression analysis, immediately flash-freeze the samples in liquid nitrogen and store at -80°C. For cannabinoid analysis, the material can be dried.
Protocol 2: RNA Extraction from Cannabis sativa
This is a general protocol for total RNA extraction from Cannabis sativa tissues, which are rich in secondary metabolites.
Materials:
-
Frozen Cannabis sativa tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent
-
β-mercaptoethanol
-
Ethanol (B145695) (70% and 100%)
-
RNase-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure (using a kit-based method):
-
Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a tube containing the lysis buffer from the RNA extraction kit, supplemented with β-mercaptoethanol. Vortex thoroughly.
-
Homogenate Filtration: Pass the lysate through a shredder column (provided in some kits) to remove cell debris.
-
RNA Precipitation: Add ethanol to the cleared lysate to precipitate the RNA.
-
RNA Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants. An on-column DNase treatment is highly recommended to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 is indicative of high-purity RNA. RNA integrity should be checked by gel electrophoresis.
Protocol 3: RT-qPCR for Cannabinoid Gene Expression Analysis
Materials:
-
Purified total RNA
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for target genes (e.g., OAC, CBCAS, CBDAS, THCAS) and reference genes (e.g., actin, GAPDH)
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using a method like the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.
Protocol 4: Cannabinoid Extraction and Quantification
This protocol outlines a general procedure for the extraction and quantification of cannabinoids using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and homogenized Cannabis sativa plant material
-
Extraction solvent (e.g., methanol, ethanol, or a mixture of solvents)
-
Vortex mixer
-
Sonication bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable detector (e.g., DAD or UV)
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with formic acid)
-
Cannabinoid reference standards (e.g., CBDA, THCA, CBD, THC)
Procedure:
-
Extraction: Weigh a precise amount of the dried plant material and add a specific volume of the extraction solvent. Vortex vigorously and sonicate to ensure efficient extraction.
-
Clarification: Centrifuge the extract to pellet the solid plant material.
-
Filtration: Filter the supernatant through a syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered extract into the HPLC system. The cannabinoids are separated on the analytical column based on their physicochemical properties and detected by the detector.
-
Quantification: Create a calibration curve using the reference standards of known concentrations. Quantify the cannabinoids in the plant extracts by comparing their peak areas to the calibration curve. The results are typically expressed as a percentage of the dry weight of the plant material.
References
PEO-IAA: A Chemical Tool for the Precise Dissection of Auxin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary auxin in plants, is a pivotal signaling molecule that governs a vast array of developmental processes, from embryogenesis to organogenesis and tropic responses. The intricate signaling network of auxin is primarily mediated by the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins form a complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs. This degradation relieves the repression of Auxin Response Factors (ARFs), thereby activating the transcription of auxin-responsive genes.[1]
α-(phenylethyl-2-oxo)-IAA (PEO-IAA) is a potent and specific synthetic auxin antagonist that serves as an invaluable tool for the chemical dissection of auxin signaling.[1][2] Unlike auxin, which promotes the interaction between TIR1/AFB and Aux/IAA proteins, PEO-IAA binds to the TIR1/AFB co-receptors and competitively inhibits the formation of the TIR1/AFB-Aux/IAA complex.[1] This action stabilizes the Aux/IAA repressors, effectively blocking auxin-mediated gene expression and downstream physiological responses.[3] These application notes provide detailed protocols for utilizing PEO-IAA to investigate auxin signaling in various plant systems.
Mechanism of Action
PEO-IAA acts as a competitive antagonist of the TIR1/AFB auxin co-receptors. It occupies the auxin-binding pocket on the TIR1/AFB proteins, thereby preventing the binding of endogenous IAA. This inhibition blocks the formation of the SCFTIR1/AFB-Aux/IAA complex, which is essential for the subsequent ubiquitination and degradation of Aux/IAA transcriptional repressors. As a result, Aux/IAA proteins remain stable and continue to repress the activity of ARF transcription factors, leading to the suppression of auxin-responsive gene expression.
Applications
PEO-IAA is a versatile tool for studying a wide range of auxin-regulated processes, including:
-
Gravitropism and Phototropism: By inhibiting auxin signaling, PEO-IAA can be used to investigate the role of auxin gradients in mediating plant tropic responses.[4][5]
-
Apical Dominance and Shoot Branching: PEO-IAA can be applied to disrupt apical dominance and promote lateral bud outgrowth, providing insights into the hormonal control of plant architecture.[6][7]
-
Root Development: Researchers can use PEO-IAA to study the involvement of auxin in primary root elongation, lateral root formation, and root hair development.
-
Gene Expression Studies: PEO-IAA is instrumental in identifying downstream targets of auxin signaling by comparing gene expression profiles in treated versus untreated tissues.[6][8]
-
Drug Development and Herbicide Research: Understanding how synthetic molecules like PEO-IAA interfere with auxin perception can inform the design of novel plant growth regulators and herbicides.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized PEO-IAA.
Table 1: Effective Concentrations of PEO-IAA in Different Plant Systems and Assays
| Plant Species | Assay | PEO-IAA Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Hypocotyl Gravitropism | 10 µM | Triggered hypocotyl hyperbending | [4] |
| Arabidopsis thaliana | Hypocotyl Elongation | 100 µM | Inhibited IAA-induced elongation | [9] |
| Arabidopsis thaliana | Root Meristem Gene Expression | 10 µM | Downregulated cell cycle genes | [8] |
| Physcomitrium patens | Gametophore Elongation | 150 µM | 36% decrease in leaf length | [10] |
| Cannabis sativa | In Vitro Shoot Multiplication | Not specified | Increased shoot multiplication rate | [8] |
Table 2: Effects of PEO-IAA on Gene Expression and Metabolite Levels
| Plant Species | Treatment | Target Gene/Metabolite | Fold Change (Treated vs. Control) | Reference |
| Arabidopsis thaliana | 10 µM PEO-IAA for 3h | Endogenous IAA (roots) | Increased | [6][8] |
| Arabidopsis thaliana | PEO-IAA treatment | YUC7 and YUC8 expression | Increased | [11] |
| Cannabis sativa 'USO-31' | PEO-IAA in culture medium | Cannabidiolic acid (CBDA) | 1.7-fold decrease | [6] |
| Cannabis sativa 'Tatanka Pure CBD' | PEO-IAA in culture medium | Cannabidiolic acid (CBDA) | ~1.3-fold increase | [6] |
| Cannabis sativa 'Tatanka Pure CBD' | PEO-IAA in culture medium | Cannabichromenic acid (CBCA) | ~1.3-fold increase | [6] |
| Cannabis sativa 'Tatanka Pure CBD' | PEO-IAA in culture medium | Δ⁹-tetrahydrocannabinolic acid (THCA) | ~1.47-fold increase | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments using PEO-IAA to dissect auxin signaling.
Protocol 1: Hypocotyl Gravitropism Assay in Arabidopsis thaliana
This protocol is adapted from studies investigating the role of TIR1/AFB signaling in shoot gravitropism.[4]
Materials:
-
Arabidopsis thaliana seedlings (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
-
Digital camera and image analysis software
Procedure:
-
Seedling Preparation: Sterilize Arabidopsis seeds and sow them on MS agar plates. Stratify at 4°C for 2-3 days in the dark, then transfer to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.
-
PEO-IAA Treatment: Prepare MS agar plates containing the desired final concentration of PEO-IAA (e.g., 10 µM) and a control plate with an equivalent amount of DMSO.
-
Transfer Seedlings: Carefully transfer 5-day-old seedlings to the PEO-IAA and control plates.
-
Gravistimulation: Place the plates vertically in the growth chamber. After a period of vertical growth (e.g., 24 hours), rotate the plates by 90 degrees to induce a gravitropic response.
-
Data Acquisition: Capture images of the seedlings at regular time intervals (e.g., every 2 hours for 24 hours) after rotation.
-
Analysis: Measure the hypocotyl bending angle relative to the new gravitational vector using image analysis software. Compare the bending kinetics of PEO-IAA-treated seedlings to the control.
Protocol 2: Gene Expression Analysis in Arabidopsis thaliana Seedlings
This protocol outlines the steps for analyzing changes in gene expression in response to PEO-IAA treatment.[6][8]
Materials:
-
Arabidopsis thaliana seedlings
-
Liquid MS medium
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., YUC family genes) and a reference gene
-
qPCR instrument
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in liquid MS medium for a specified period (e.g., 7 days).
-
PEO-IAA Treatment: Add PEO-IAA to the liquid medium to a final concentration of 10 µM. For the control, add an equivalent volume of DMSO. Incubate for the desired treatment time (e.g., 3 hours).
-
Harvesting: After treatment, quickly harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a suitable kit. Synthesize first-strand cDNA from the purified RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for your genes of interest and a reference gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in PEO-IAA-treated samples to the DMSO control.
Conclusion
PEO-IAA is a powerful and specific antagonist of the TIR1/AFB auxin co-receptors, making it an indispensable tool for dissecting the complexities of auxin signaling in plants. By competitively inhibiting the formation of the TIR1/AFB-Aux/IAA complex, PEO-IAA allows researchers to reversibly block auxin-dependent transcriptional responses and study their roles in a multitude of developmental processes. The protocols and data presented here provide a comprehensive guide for the effective application of PEO-IAA in plant biology research and related fields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SCFTIR1/AFB Auxin Signaling for Bending Termination during Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The In Vitro Use of PEO-IAA in Plant Cell Cultures
Introduction
PEO-IAA (α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid) is a potent synthetic anti-auxin compound used extensively in plant biology research.[1][2] It functions as a specific antagonist to the TIR1/AFBs auxin co-receptor, thereby inhibiting the natural auxin signaling pathway.[3] In plant cell cultures, the primary application of PEO-IAA is to disrupt apical dominance, a phenomenon regulated by high concentrations of endogenous auxin.[4] By blocking auxin action, PEO-IAA promotes the growth of lateral shoots, leading to a higher multiplication rate for in vitro propagation.[4][5] This makes it a valuable tool for the micropropagation of commercially important plants, including medicinal cannabis, and for studying auxin-regulated developmental processes.[1][6]
Mechanism of Action
The canonical auxin signaling pathway involves three main components: the TIR1/AFB F-box protein, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[3][7] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression. When auxin is present, it acts as a 'molecular glue', promoting the binding of Aux/IAA to the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, freeing ARF to activate the transcription of auxin-responsive genes that control cell elongation, division, and differentiation.[3][7]
PEO-IAA competitively inhibits this pathway. It binds to the auxin-binding pocket of the TIR1/AFB receptor, but its structure prevents the stable interaction with the Aux/IAA repressor.[3] This action blocks the formation of the TIR1-auxin-Aux/IAA complex, stabilizing the Aux/IAA proteins and leading to sustained repression of ARF activity and a shutdown of auxin-responsive gene expression.[3]
Caption: PEO-IAA binds to the TIR1/AFB receptor, preventing Aux/IAA degradation and blocking gene expression.
Quantitative Data Summary
The application of PEO-IAA in Cannabis sativa L. cell cultures has been shown to influence the concentration of secondary metabolites, specifically cannabinoids. The effects vary depending on the cultivar.
| Cultivar | Treatment | CBCA (mg/g DW) | CBDA (mg/g DW) | Δ⁹-THCA (mg/g DW) | Key Observation |
| 'USO-31' | Control | Mean ± SD | Mean ± SD | Mean ± SD | PEO-IAA treatment led to a 1.7-fold decrease in CBDA concentration compared to the control.[5] |
| PEO-IAA | Mean ± SD | Mean ± SD | ND | Minor decreases in CBCA and CBDA were observed.[5] | |
| 'Tatanka Pure CBD' | Control | Mean ± SD | Mean ± SD | Mean ± SD | PEO-IAA treatment resulted in an approximate 1.3-fold increase in all studied cannabinoids.[5] |
| PEO-IAA | Mean ± SD | Mean ± SD | Mean ± SD | The increase in CBDA concentration was statistically significant (α = 0.05).[5][6][8] |
Values are represented as Mean ± Standard Deviation (SD). ND: Not Detected. DW: Dry Weight. Data is derived from the study by Šenkyřík et al., 2023.[5][6][8]
Experimental Protocols
The following protocols provide a framework for utilizing PEO-IAA in plant cell cultures, based on established methodologies.
Caption: Workflow for in vitro plant culture experiments using PEO-IAA from preparation to analysis.
Protocol 1: Preparation of PEO-IAA Stock Solution
PEO-IAA is insoluble in water and requires an organic solvent for dissolution.[2] Dimethyl sulfoxide (B87167) (DMSO) is commonly used.
Materials:
-
PEO-IAA powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile water or culture medium for dilution
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of PEO-IAA powder.
-
Dissolve the PEO-IAA in a minimal amount of fresh, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2]
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
When preparing the culture medium, add the PEO-IAA stock solution to the autoclaved medium after it has cooled to below 50°C. Ensure the final DMSO concentration in the medium is minimal (typically <0.1%) to avoid solvent toxicity to the plant cells.
Protocol 2: In Vitro Shoot Multiplication with PEO-IAA
This protocol is adapted from studies on Cannabis sativa and is aimed at enhancing shoot multiplication by overcoming apical dominance.[4][5]
Materials:
-
Healthy, young plant material for explants (e.g., nodal segments)
-
Sterilization agents (e.g., 70% ethanol (B145695), commercial bleach)
-
Sterile distilled water
-
Basal culture medium (e.g., Murashige and Skoog) supplemented with vitamins, sucrose, and gelling agent.
-
PEO-IAA stock solution
-
Sterile culture vessels (e.g., Erlenmeyer flasks, test tubes)
-
Growth chamber with controlled light and temperature
Procedure:
-
Explant Preparation: Excise nodal segments (1-2 cm) from healthy, young mother plants.
-
Surface Sterilization: Sterilize the explants by washing them with a mild detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a dilute bleach solution (e.g., 10-20%) with a drop of Tween-20 for 10-15 minutes. Rinse 3-4 times with sterile distilled water.
-
Culture Medium: Prepare the basal medium and add the PEO-IAA stock solution to achieve the desired final concentration (e.g., 10 µM, as used in Arabidopsis studies).[4][5] Prepare a control medium without PEO-IAA.
-
Inoculation: Place the sterilized explants onto the surface of the control and PEO-IAA-containing media in the culture vessels.
-
Incubation: Culture the explants in a growth chamber under controlled conditions (e.g., 16/8 hour light/dark photoperiod, 23°C).[4]
-
Observation and Subculture: Observe the cultures weekly for morphological changes. The presence of PEO-IAA is expected to limit apical dominance and promote the growth of lateral shoots.[5] Subculture onto fresh medium every 4 weeks.
-
Data Collection: After the cultivation period, record morphological data, such as the number of new shoots per explant and shoot length. Note any physiological disorders like hyperhydricity.[5]
Protocol 3: Analysis of Gene Expression via RT-qPCR
To understand the molecular effects of PEO-IAA, the expression of auxin-responsive genes or genes related to specific metabolic pathways can be quantified.[4][5]
Procedure Outline:
-
Harvest and RNA Isolation: Harvest plant material from both control and PEO-IAA treated cultures and immediately freeze in liquid nitrogen. Isolate total RNA using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using gene-specific primers for the target genes and appropriate reference (housekeeping) genes.
-
Data Analysis: Calculate the relative gene expression (RGE) in the PEO-IAA treated samples compared to the control using a method like the 2-ΔΔCT method.[6]
Protocol 4: Phytochemical Analysis of Secondary Metabolites
This protocol is essential for determining how PEO-IAA treatment affects the production of desired compounds, such as cannabinoids in medicinal plants.[5][8]
Procedure Outline:
-
Harvest and Extraction: Harvest and lyophilize (freeze-dry) the plant biomass. Grind the dry material into a fine powder.
-
Extraction: Perform a solvent-based extraction of the target metabolites from the powdered biomass.
-
Chromatographic Analysis: Analyze the crude extract using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., MS, DAD).
-
Quantification: Quantify the concentration of specific metabolites by comparing the results to certified reference standards.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting PEO-IAA insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PEO-IAA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my PEO-IAA not dissolving in water or aqueous buffers like PBS?
PEO-IAA is reported to be insoluble in water.[1] This is due to the hydrophobic nature of the indole (B1671886) and phenyl groups in the IAA moiety, which counteracts the hydrophilicity of the polyethylene (B3416737) oxide (PEO) chain. Direct dissolution in aqueous solutions is often unsuccessful.
Q2: What is the recommended solvent for preparing a PEO-IAA stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of PEO-IAA.[1][2][3] It is highly soluble in DMSO, with concentrations of 50 mg/mL (170.46 mM) and 59 mg/mL (201.14 mM) being reported.[1][2] It is advised to use fresh, anhydrous (hygroscopic) DMSO, as moisture can negatively impact solubility.[1]
Q3: Can I use other organic solvents to dissolve PEO-IAA?
Ethanol can be used, but the solubility is significantly lower than in DMSO, at approximately 2 mg/mL.[1] For complete dissolution, especially at higher concentrations, DMSO is the superior choice.
Q4: How should I store my PEO-IAA powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (Stock Solution): For long-term storage, aliquot the stock solution and store it at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q5: I have a PEO-IAA sodium salt. Is it more water-soluble?
While not explicitly detailed for PEO-IAA, the sodium salt of Indole-3-acetic acid (IAA) has a significantly higher solubility in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2) compared to its free acid form.[4] If you are using a sodium salt of PEO-IAA, its aqueous solubility may be improved, but starting with a concentrated stock in a minimal amount of organic solvent is still a recommended practice for consistent results.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of PEO-IAA into an aqueous buffer.
Q: I successfully dissolved PEO-IAA in DMSO, but it precipitated when I added it to my aqueous experimental medium (e.g., PBS, cell culture media). What should I do?
This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. The PEO-IAA, which is stable in the organic solvent, becomes insoluble when the solution becomes predominantly aqueous.
Solutions:
-
Use of Co-solvents and Surfactants: To maintain solubility in the final aqueous solution, the use of co-solvents and surfactants is often necessary. A common formulation involves a multi-component solvent system.[2]
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring.[5] This can help to disperse the compound more effectively and prevent localized high concentrations that are prone to precipitation.
-
Lower the Final Concentration: Higher concentrations of PEO-IAA are more likely to precipitate.[5] Try working with a more dilute final concentration if your experimental design allows.
-
pH Adjustment: The solubility of the IAA moiety is pH-dependent. Indole-3-acetic acid is more soluble in alkaline conditions.[6] Depending on the stability of PEO-IAA, a slight increase in the pH of your aqueous buffer might improve solubility. However, this should be tested cautiously to avoid degradation of the compound and to ensure the pH is compatible with your experimental system.
-
Gentle Warming and Sonication: If a precipitate forms, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[2][7] However, be mindful of the temperature sensitivity of your PEO-IAA and other components in your solution.
Quantitative Data Summary
The following table summarizes the solubility of PEO-IAA in various solvents.
| Compound | Solvent | Concentration | Molarity | Notes |
| PEO-IAA | DMSO | 59 mg/mL | 201.14 mM | Use fresh, anhydrous DMSO.[1] |
| PEO-IAA | DMSO | 50 mg/mL | 170.46 mM | Ultrasonic assistance may be needed.[2] |
| PEO-IAA | Ethanol | 2 mg/mL | - | Significantly less soluble than in DMSO.[1] |
| PEO-IAA | Water | Insoluble | - | Direct dissolution is not recommended.[1] |
| PEO-IAA | 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | 8.52 mM | A clear solution is achievable.[2] |
| PEO-IAA | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | 7.09 mM | A multi-component system to maintain aqueous solubility.[2] |
| PEO-IAA | 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | 7.09 mM | Use of a cyclodextrin (B1172386) to enhance solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a PEO-IAA Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of PEO-IAA in DMSO.
Materials:
-
PEO-IAA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of PEO-IAA powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 50 mg/mL. For example, to 5 mg of PEO-IAA, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a PEO-IAA Working Solution in an Aqueous Medium
This protocol provides a method for diluting the DMSO stock solution into an aqueous medium for in vitro experiments, using a co-solvent system to prevent precipitation.[2]
Materials:
-
PEO-IAA in DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or other desired aqueous buffer
-
Sterile tubes
-
Pipettes
Procedure:
-
This protocol will yield a final PEO-IAA concentration of ≥ 2.08 mg/mL. The example below is for preparing 1 mL of working solution.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the PEO-IAA in DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by pipetting or gentle vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline (or your desired aqueous buffer) to the mixture to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The resulting solution should be clear. If any cloudiness or precipitation occurs, gentle warming or sonication may be applied.[2]
Visual Troubleshooting and Conceptual Diagrams
Caption: Troubleshooting workflow for PEO-IAA insolubility.
Caption: Factors influencing PEO-IAA solubility in aqueous solutions.
References
Technical Support Center: Optimizing PEO-IAA Treatment for Plant Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the auxin antagonist PEO-IAA in plant experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEO-IAA and how does it work?
A1: PEO-IAA (α-(phenylethyl-2-oxo)-IAA) is a potent synthetic anti-auxin. It functions by competitively inhibiting the canonical auxin signaling pathway. Specifically, it binds to the TIR1/AFB family of auxin co-receptors, preventing the degradation of Aux/IAA transcriptional repressor proteins.[1][2] This stabilization of Aux/IAA repressors blocks the activity of Auxin Response Factors (ARFs), thereby inhibiting the transcription of auxin-responsive genes and leading to a reversible blockade of auxin-mediated physiological responses.[2]
Q2: What are the common applications of PEO-IAA in plant research?
A2: PEO-IAA is widely used as a chemical tool to study auxin's role in various developmental processes. Common applications include:
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Disrupting apical dominance: By inhibiting auxin signaling, PEO-IAA can promote the growth of lateral buds, which is particularly useful in micropropagation to increase shoot multiplication rates.[1][3][4]
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Investigating root development: Researchers use PEO-IAA to study the effects of auxin signaling on primary root elongation and lateral root formation.[3]
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Studying organogenesis and embryogenesis: It helps in elucidating the role of auxin gradients and responses during the formation of plant organs.[3][5][6]
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Chemical genetics: PEO-IAA provides a way to conditionally and reversibly "knock out" auxin signaling, offering an alternative to genetic mutations.[2]
Q3: How does PEO-IAA differ from other auxin inhibitors like NPA?
A3: PEO-IAA and N-1-naphthylphthalamic acid (NPA) both inhibit auxin-related processes but through different mechanisms. PEO-IAA is an auxin antagonist that directly targets and blocks the auxin receptor machinery inside the cell.[5] In contrast, NPA is an auxin transport inhibitor that blocks the action of efflux carrier proteins (like PIN proteins), thereby disrupting the directional flow of auxin between cells (polar auxin transport).[5] While both can lead to auxin-deficient phenotypes, PEO-IAA blocks the cellular response to auxin, whereas NPA affects auxin distribution.
Troubleshooting Guide
Q1: I applied PEO-IAA but observed no significant effect on my plants. What could be the issue?
A1: A lack of response to PEO-IAA treatment can stem from several factors:
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Sub-optimal Concentration: The effective concentration of PEO-IAA is species- and tissue-dependent. If the concentration is too low, it may be insufficient to overcome endogenous auxin levels. In some studies, concentrations up to 10-fold higher than those effective for morphological changes were needed to see significant changes in gene expression.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[7]
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Inadequate Treatment Duration: The required exposure time can vary from a few hours to several weeks.[3] A short-term treatment may not be sufficient to induce a stable physiological change. Conversely, very long treatments might trigger compensatory mechanisms in the plant.
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Poor Uptake or Translocation: Ensure the compound is properly dissolved and applied. The method of application (e.g., in agar (B569324) medium, liquid culture, or direct application) can influence its uptake.
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Compound Stability: Verify the integrity and purity of your PEO-IAA stock. Improper storage can lead to degradation.
Q2: My in vitro plantlets are showing signs of hyperhydricity after PEO-IAA treatment. How can I prevent this?
A2: Hyperhydricity (vitrification) is a physiological disorder in tissue culture, and its occurrence has been noted in some experiments involving PEO-IAA.[3][8] This may be due to a disruption of normal auxin activity, which is crucial for proper development.[8] To mitigate this:
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Optimize PEO-IAA Concentration: Use the lowest effective concentration, as determined by a dose-response curve.
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Adjust Culture Conditions: Factors like humidity, medium composition (especially gelling agent concentration), and gas exchange in the culture vessel can influence hyperhydricity. Ensure proper ventilation.
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Limit Exposure Time: Consider a shorter treatment duration or a pulsed treatment approach rather than continuous exposure.
Q3: The effects of my PEO-IAA treatment are highly variable between replicates. How can I improve consistency?
A3: Variability is a common challenge in plant experiments. To improve consistency:
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Use Uniform Plant Material: Start with plants of the same age, developmental stage, and genetic background.[7] For seed-propagated plants, use a single, reputable source.
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Standardize Environmental Conditions: Maintain consistent light intensity, temperature, and humidity for all replicates, as these factors can influence plant growth and hormone sensitivity.[7]
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Ensure Uniform Application: Calibrate your application equipment and use precise techniques to ensure each plant receives the same dose of PEO-IAA.[7]
Quantitative Data Summary
The optimal PEO-IAA concentration and treatment duration are highly dependent on the plant species, the experimental system (in vitro vs. in vivo), and the specific biological question. The following table summarizes concentrations and durations from various studies to provide a starting point for optimization.
| Plant Species | Experimental System | PEO-IAA Concentration | Treatment Duration | Observed Effect | Reference |
| Arabidopsis thaliana | Seedlings | 10 µM | 3 hours | Increased endogenous IAA levels in roots | [3] |
| Arabidopsis thaliana | Hypocotyl Sections | 100 µM | 60 minutes | Antagonized auxin-induced responses | [9] |
| Arabidopsis thaliana | Primary Root Elongation | 30 nM | 2-3 days | ~50% reduction in root elongation rate | |
| Cannabis sativa | In vitro culture | 1 µM | 4 weeks | Disruption of apical dominance, increased shoot multiplication | [3][10] |
| Physcomitrium patens | Gametophore Culture | Not specified | 21 days | Significantly affected gametophore development | [5][6] |
Experimental Protocols
Protocol: Assessing the Effect of PEO-IAA on Apical Dominance in Cannabis sativa Micropropagation
This protocol describes a method to evaluate how PEO-IAA influences shoot proliferation by disrupting apical dominance in tissue culture.
-
Preparation of Stock Solution:
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Dissolve PEO-IAA in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Culture Medium:
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Prepare your standard plant tissue culture medium (e.g., Murashige and Skoog).
-
While the medium is cooling after autoclaving, add the PEO-IAA stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure thorough mixing.
-
As a control, prepare a separate batch of medium with an equivalent amount of the solvent (DMSO) but without PEO-IAA.
-
Dispense the medium into sterile culture vessels.
-
-
Explant Preparation and Inoculation:
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Use healthy, uniform shoot apices or nodal segments from established in vitro cultures as explants.
-
Aseptically transfer the explants to both the control and PEO-IAA-containing media.
-
-
Incubation:
-
Place the culture vessels in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).[11]
-
-
Data Collection and Analysis:
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After a defined period (e.g., 4 weeks), record morphological data.[3]
-
Key parameters to measure include:
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Number of newly formed lateral shoots per explant.
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Length of the primary and lateral shoots.
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Presence of any morphological abnormalities, such as hyperhydricity.
-
-
Perform statistical analysis (e.g., t-test) to compare the results from the control and PEO-IAA treatments.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Simplified auxin signaling pathway showing the inhibitory action of PEO-IAA.
Caption: Workflow for optimizing PEO-IAA treatment in plant tissue culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Common issues with PEO-IAA stability and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of PEO-IAA, a potent auxin antagonist. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of PEO-IAA in their experiments.
Clarification on PEO-IAA Nomenclature
It is important to clarify that the commonly available and researched compound referred to as PEO-IAA is α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid , a small molecule auxin antagonist.[1][2][3][4] This should not be confused with a hypothetical complex copolymer like poly(ethylene oxide)-b-poly(L-lysine)-graft-indole-3-acetic acid. This guide focuses on the stability and storage of the small molecule PEO-IAA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid PEO-IAA?
For long-term stability, solid PEO-IAA should be stored at -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for at least three to four years.[1][2]
Q2: How should I store PEO-IAA for short-term use?
For short-term storage (days to weeks), PEO-IAA can be kept at 0-4°C in a dry, dark environment.[3]
Q3: Is PEO-IAA stable at room temperature?
PEO-IAA is stable enough for shipping at ambient temperatures for a few weeks.[3][5] However, for storage in the lab, it is crucial to follow the recommended cooler temperatures to ensure its long-term integrity.
Q4: What solvents are recommended for dissolving PEO-IAA?
PEO-IAA is sparingly soluble in DMSO and ethanol (B145695) (1-10 mg/ml).[1] For cell-based assays, it is often dissolved in DMSO.[2] It is important to use fresh, high-quality DMSO as moisture can reduce solubility.[2]
Q5: How should I store PEO-IAA in solution?
Stock solutions of PEO-IAA in a solvent like DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[2][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of PEO-IAA due to improper storage. | Ensure PEO-IAA has been stored at the recommended temperature (-20°C for long-term). If degradation is suspected, use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] | |
| Hydrolysis of the compound. | While PEO-IAA is not an ester, related indole-3-acetic acid compounds can be susceptible to hydrolysis under alkaline conditions (pH > 9).[6][7][8] Ensure that solutions and experimental conditions are not strongly basic. | |
| Precipitation of PEO-IAA in solution | Low solubility in the chosen solvent or use of old/moist solvent. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can aid dissolution.[4] |
| Exceeding the solubility limit. | Check the recommended solubility for the specific solvent. For aqueous-based media, ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not cause precipitation. | |
| Inconsistent experimental results | Inconsistent concentrations of PEO-IAA in working solutions. | Prepare fresh working solutions for each experiment from a properly stored stock solution to ensure consistent potency.[4] |
| Variability in experimental conditions. | Ensure all experimental parameters, including pH and temperature, are consistent across experiments to minimize variability in PEO-IAA activity. |
Experimental Protocols
Preparation of PEO-IAA Stock Solution
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Objective: To prepare a concentrated stock solution of PEO-IAA for subsequent dilution into working solutions.
-
Materials:
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PEO-IAA powder
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the PEO-IAA vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of PEO-IAA powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Selleck Chemicals provides a calculator for this purpose, noting that 59 mg/mL in DMSO corresponds to 201.14 mM.[2]
-
Vortex the solution until the PEO-IAA is completely dissolved. Gentle warming or sonication may be used if necessary.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
-
Visualizations
PEO-IAA Mechanism of Action
PEO-IAA acts as an auxin antagonist by binding to the TIR1/AFB auxin co-receptor complex. This prevents the degradation of Aux/IAA transcriptional repressors, thereby inhibiting auxin-responsive gene expression.[3]
Caption: PEO-IAA's inhibitory effect on the auxin signaling pathway.
Experimental Workflow for Assessing PEO-IAA Stability
A typical workflow to assess the stability of a PEO-IAA sample involves comparing its biological activity or chemical integrity against a fresh, properly stored standard.
Caption: Workflow for troubleshooting PEO-IAA stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of PEO-IAA in experimental setups.
Welcome to the technical support center for PEO-IAA (α-(phenylethyl-2-oxo)indole-3-acetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of PEO-IAA in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is PEO-IAA and what is its mechanism of action?
A1: PEO-IAA is a synthetic antagonist of the natural plant hormone indole-3-acetic acid (IAA). It functions by binding to the TIR1/AFB auxin co-receptor complex. This binding event prevents the recruitment and subsequent degradation of Aux/IAA transcriptional repressor proteins. As a result, auxin-responsive gene expression is inhibited. This mechanism allows for the precise disruption of auxin signaling pathways in experimental systems.[1][2]
Q2: How should I store PEO-IAA powder and its stock solutions?
A2: Proper storage is critical to maintain the stability and activity of PEO-IAA. Recommendations from suppliers are summarized in the table below.[1][2][3][4] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][4]
Q3: What are the recommended solvents for preparing PEO-IAA stock solutions?
A3: PEO-IAA is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and, to a lesser extent, ethanol. It is sparingly soluble or insoluble in water. For most biological experiments, a high-concentration stock solution is prepared in anhydrous, high-purity DMSO.[4] When preparing the stock solution, ensure the PEO-IAA is completely dissolved; gentle warming or sonication may be required.
Q4: What are the potential degradation pathways for PEO-IAA in experimental solutions?
A4: While specific degradation pathways for PEO-IAA have not been extensively documented, degradation can be inferred from its chemical structure, which contains an indole (B1671886) ring and an ether-like linkage. Potential degradation pathways include:
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Photodegradation: The indole ring is susceptible to degradation upon exposure to light, particularly UV and blue light.
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Oxidation: Both the indole ring and the ether linkage can be susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, heat, and certain metal ions.
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Hydrolysis: The ether linkage in PEO-IAA is generally more stable than an ester linkage, particularly in acidic conditions. However, extreme pH and high temperatures can promote hydrolysis.
Q5: How can I minimize the degradation of PEO-IAA in my experiments?
A5: To minimize degradation, it is recommended to:
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Protect from light: Prepare and handle PEO-IAA solutions in a dark or dimly lit environment. Use amber-colored or foil-wrapped tubes and plates.
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Control temperature: Prepare and store stock solutions at low temperatures as recommended. For working solutions in experiments, maintain a consistent and appropriate temperature. Avoid prolonged exposure to high temperatures.
-
Prepare fresh working solutions: Prepare working solutions fresh from a frozen stock solution for each experiment to ensure potency.
-
Control pH: Maintain the pH of your experimental buffer or medium within a stable range, as extreme pH values can promote degradation.
-
Use high-quality solvents: Use anhydrous, high-purity DMSO for stock solutions to prevent hydrolysis and other solvent-mediated degradation.
Data Presentation
Table 1: Recommended Storage Conditions for PEO-IAA
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | ≥ 4 years[3] | Store in a tightly sealed container in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 1 year[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][4] | For short-term storage. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Loss of PEO-IAA Activity or Inconsistent Results
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Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Step: Have the stock solutions been stored correctly at -20°C or -80°C? Have they undergone multiple freeze-thaw cycles?
-
Solution: Prepare a fresh stock solution from the solid powder. Aliquot the new stock solution into single-use vials for future experiments.
-
-
Possible Cause 2: Degradation in working solution.
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Troubleshooting Step: Was the working solution prepared fresh for the experiment? Was it protected from light and kept at an appropriate temperature during the experiment?
-
Solution: Always prepare working solutions immediately before use. During long-term experiments, consider replenishing the medium with freshly diluted PEO-IAA at regular intervals. Conduct experiments in low-light conditions or using plates and tubes that block light.
-
-
Possible Cause 3: Incorrect solvent concentration.
-
Troubleshooting Step: Is the final concentration of DMSO in the experimental medium within a non-toxic range for your cells (typically <0.5%)?
-
Solution: Ensure the final DMSO concentration is consistent across all treatments, including vehicle controls. High concentrations of DMSO can have cytotoxic effects that may be misinterpreted as PEO-IAA activity.
-
Issue 2: Precipitation of PEO-IAA in Aqueous Media
-
Possible Cause 1: Poor solubility.
-
Troubleshooting Step: PEO-IAA is sparingly soluble in water. Was the stock solution properly diluted?
-
Solution: When diluting the DMSO stock solution into your aqueous experimental medium, add it dropwise while vortexing or stirring to ensure rapid and even dispersion. A stepwise dilution may also be beneficial.
-
-
Possible Cause 2: Use of non-anhydrous DMSO.
-
Troubleshooting Step: Was the DMSO used for the stock solution anhydrous?
-
Solution: Moisture in DMSO can reduce the solubility of hydrophobic compounds.[4] Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
-
Experimental Protocols
Protocol 1: Preparation of PEO-IAA Stock Solution
-
Materials: PEO-IAA powder, anhydrous DMSO (≥99.9% purity), sterile microcentrifuge tubes, calibrated micropipettes.
-
Procedure: a. Allow the PEO-IAA powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of PEO-IAA in a sterile microcentrifuge tube using an analytical balance. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the PEO-IAA is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of PEO-IAA in Experimental Buffer
This protocol provides a framework for researchers to determine the stability of PEO-IAA in their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
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Objective: To quantify the degradation of PEO-IAA over time in a specific physiological buffer at a given temperature.
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Materials: PEO-IAA stock solution, experimental buffer (e.g., PBS, cell culture medium), HPLC system with a UV detector, C18 reverse-phase column.
-
Procedure: a. Prepare a working solution of PEO-IAA in your experimental buffer at the final concentration used in your assays. b. Aliquot the working solution into multiple vials, one for each time point. c. Incubate the vials under your standard experimental conditions (e.g., 37°C, 5% CO₂, protected from light). d. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately freeze it at -80°C to stop any further degradation. e. Once all samples are collected, thaw them and analyze the concentration of PEO-IAA using a validated HPLC method. f. HPLC Analysis:
- Use a C18 column and a mobile phase gradient suitable for separating PEO-IAA from potential degradation products (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
- Detect PEO-IAA using a UV detector at its maximum absorbance wavelength.
- Generate a standard curve with known concentrations of PEO-IAA to quantify the amount remaining in your samples.
-
Data Analysis: a. Calculate the percentage of PEO-IAA remaining at each time point relative to the 0-hour time point. b. Plot the percentage of remaining PEO-IAA versus time to determine its stability profile under your experimental conditions.
Mandatory Visualization
Caption: PEO-IAA signaling pathway.
Caption: Troubleshooting workflow for PEO-IAA.
References
PEO-IAA not showing expected anti-auxin activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the anti-auxin activity of PEO-IAA.
Troubleshooting Guide
Issue: PEO-IAA is not exhibiting the expected anti-auxin activity in my experiments.
This guide provides a systematic approach to troubleshoot common problems that may lead to a lack of PEO-IAA activity.
1. Compound Integrity and Preparation
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Question: How can I be sure my PEO-IAA is viable?
-
Answer: PEO-IAA should be stored at -20°C for long-term stability (up to 3 years for powder)[1]. For stock solutions in DMSO, it is recommended to store at -80°C for up to a year and for shorter periods (1 month) at -20°C[1][2]. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution[2].
-
-
Question: I am having trouble dissolving PEO-IAA. Could this be the issue?
-
Answer: Yes, improper dissolution can significantly impact its activity. PEO-IAA has limited solubility in DMSO (around 59 mg/mL)[1]. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility[1]. Ensure the compound is fully dissolved before adding it to your experimental system.
-
2. Experimental Setup and Conditions
-
Question: What is the recommended working concentration for PEO-IAA?
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Answer: The effective concentration of PEO-IAA can vary depending on the plant species and the specific assay. Refer to the table below for concentrations used in published studies. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
-
Question: Could my experimental conditions be affecting PEO-IAA's activity?
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Answer: Several factors could be at play:
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Tissue-Specific Effects: The anti-auxin effect of PEO-IAA can be more pronounced in certain tissues. For instance, some studies have shown a more significant effect in roots compared to shoots[3].
-
Light Conditions: Auxin transport and responses can be influenced by light[4]. Ensure your light conditions are consistent and appropriate for the assay. For example, hypocotyl elongation assays are often performed in the dark to maximize auxin-dependent growth.
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pH of the Medium: The pH of the growth medium can influence nutrient availability and the uptake of compounds. Ensure the pH is optimized for your plant species and experimental setup.
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-
3. Biological Factors
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Question: Is it possible my biological system is not responsive to PEO-IAA?
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Answer: While PEO-IAA is a potent auxin antagonist, biological variability can exist. PEO-IAA acts by binding to the TIR1/AFB auxin receptors[1][2]. Mutations in these receptors or other downstream components of the auxin signaling pathway could lead to reduced sensitivity. Consider using a well-characterized wild-type line for your experiments.
-
-
Question: Could interactions with other hormones be masking the effect of PEO-IAA?
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Answer: Plant hormone signaling is a complex network. Cytokinins, for example, can act antagonistically to auxins in certain developmental processes[5]. Consider the potential for hormonal crosstalk in your experimental design and interpretation of results.
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Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for PEO-IAA?
-
A1: PEO-IAA is a potent auxin antagonist. It functions by binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are the receptors for auxin. This binding prevents the formation of the TIR1-IAA-Aux/IAA complex, thereby stabilizing the Aux/IAA repressor proteins and inhibiting the expression of auxin-responsive genes[1][2][6].
-
-
Q2: How can I confirm that my PEO-IAA is active?
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A2: You can perform a simple bioassay, such as a root elongation or hypocotyl elongation assay using a model organism like Arabidopsis thaliana. In these assays, auxin typically inhibits root growth and promotes hypocotyl elongation. An active anti-auxin like PEO-IAA should counteract these effects.
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-
Q3: Are there any known off-target effects of PEO-IAA?
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A3: While PEO-IAA is designed to be a specific antagonist of the TIR1/AFB pathway, high concentrations of any chemical compound can potentially have off-target effects. It is always recommended to use the lowest effective concentration and include appropriate controls in your experiments.
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-
Q4: Can I use PEO-IAA in combination with other auxin transport inhibitors?
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A4: Yes, PEO-IAA targets the auxin signaling pathway, while inhibitors like NPA (1-N-naphthylphthalamic acid) target auxin transport. Using them in combination can be a powerful tool to dissect the roles of auxin signaling and transport in various plant processes. However, be mindful of potential synergistic or unexpected effects.
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Quantitative Data Summary
| Plant Species/System | Assay | PEO-IAA Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Hypocotyl Elongation | 10 µM | Inhibition of hypocotyl elongation | [7] |
| Arabidopsis thaliana | Root Elongation | 10 µM | Altered endogenous IAA levels in roots | [3] |
| Cannabis sativa | In vitro culture | 10 µg/L | Slowed shoot growth and suppressed apical dominance | [8] |
| Cannabis sativa | In vitro culture | 1 µM | Lower growth with limited apical dominance and more developed lateral shoots | [9] |
| Zea mays (maize) | Gene Expression | Not specified | Suppression of auxin-responsive ZmSAUR2 gene expression | [1] |
Experimental Protocols
1. Root Elongation Assay in Arabidopsis thaliana
This protocol is designed to assess the anti-auxin activity of PEO-IAA by measuring its effect on primary root growth.
-
Materials:
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Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
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Murashige and Skoog (MS) medium including vitamins
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Sucrose
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Petri plates (square or round)
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Sterilization agents (e.g., 70% ethanol (B145695), bleach solution)
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PEO-IAA stock solution (in DMSO)
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IAA (indole-3-acetic acid) stock solution (in ethanol or DMSO)
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-
Methodology:
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Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a bleach solution (e.g., 20% commercial bleach with 0.05% Tween-20). Rinse the seeds 3-5 times with sterile distilled water.
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Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
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Media Preparation: Prepare MS agar plates containing your desired concentrations of IAA and PEO-IAA. A common approach is to test a range of PEO-IAA concentrations in the presence of a fixed, root-inhibiting concentration of IAA (e.g., 0.1 µM). Include a control plate with only IAA and a mock control with the solvent (DMSO).
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Seed Sowing: Pipette the stratified seeds onto the surface of the agar plates.
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Growth Conditions: Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.
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Data Collection: After 5-7 days, scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
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Analysis: Compare the root lengths of seedlings grown on different treatments. Effective anti-auxin activity of PEO-IAA will be observed as a rescue of the root growth inhibition caused by IAA.
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2. DR5::GUS Reporter Assay
This assay allows for the visualization of auxin response in plant tissues and can be used to demonstrate the inhibitory effect of PEO-IAA.
-
Materials:
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Arabidopsis thaliana transgenic line expressing the DR5::GUS reporter construct[10]
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MS medium
-
PEO-IAA stock solution
-
GUS staining solution (containing X-Gluc)
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Ethanol series for clearing
-
-
Methodology:
-
Seedling Growth: Grow DR5::GUS seedlings on MS agar plates for 5-7 days.
-
Treatment: Transfer the seedlings to liquid MS medium containing the desired concentration of PEO-IAA or a mock control (DMSO) for a specified duration (e.g., 6-24 hours). A positive control with IAA can also be included to confirm GUS induction.
-
GUS Staining: After treatment, incubate the seedlings in GUS staining solution at 37°C overnight in the dark.
-
Tissue Clearing: To visualize the GUS staining, remove the chlorophyll (B73375) by incubating the seedlings in an ethanol series (e.g., 70%, 90%, 100% ethanol).
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Microscopy: Observe the seedlings under a light microscope and document the GUS staining pattern. A reduction in GUS staining in PEO-IAA treated seedlings compared to the control indicates an inhibition of the auxin response.
-
Visualizations
Caption: Auxin signaling pathway and the inhibitory action of PEO-IAA.
Caption: A logical workflow for troubleshooting PEO-IAA experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Auxin transport is required for hypocotyl elongation in light-grown but not dark-grown Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic activity of auxin and cytokinin in shoot and root organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esalq.usp.br [esalq.usp.br]
Refining PEO-IAA dosage for specific plant species.
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining PEO-IAA (α-(phenylethyl-2-oxo)-IAA) dosage for specific plant species.
Frequently Asked Questions (FAQs)
???+ question "What is PEO-IAA and what is its mechanism of action?"
???+ question "What are the typical effects of PEO-IAA on plant morphology?"
???+ question "In which plant species has PEO-IAA been tested and at what concentrations?"
Data Presentation
Table 1: PEO-IAA Concentrations Used in Various Plant Species
| Plant Species | Tissue/Organism Type | Concentration | Experimental Context |
| Arabidopsis thaliana | Seedlings | 10 μM | Treatment for 3 hours to analyze endogenous IAA levels.[1][2] |
| Arabidopsis thaliana | Protoplasts | 10 μM | To induce a rapid swelling response.[3] |
| Cannabis sativa | Seedlings / Explants | 10 µg/L (~0.034 µM) | Added to growth media to suppress apical dominance.[4] |
| Physcomitrium patens | Gametophores | 150 μM | Added to treatment media to study development.[5] |
| Neopyropia yezoensis | Thallus (red alga) | 30 μM | To repress apical stem cell regeneration and tip growth.[3] |
Experimental Protocols
Protocol 1: Preparation of PEO-IAA Stock Solution
This protocol is based on the methodology used for Physcomitrium patens research.[5]
Materials:
-
PEO-IAA powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (Absolute)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
To prepare a 150 mM stock solution, weigh the appropriate amount of PEO-IAA powder.
-
Prepare a solvent mixture of 50% DMSO and 50% ethanol (v/v).
-
Dissolve the PEO-IAA powder in the DMSO/ethanol solvent. For example, to make 1 mL of 150 mM stock, dissolve 44.0 mg of PEO-IAA (MW: 293.3 g/mol ) in 1 mL of the solvent mixture.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage.[3]
Protocol 2: General Workflow for Dosage Optimization
Optimizing PEO-IAA dosage is critical as responses are species- and concentration-dependent.
Objective: To determine the optimal concentration of PEO-IAA for a desired physiological response (e.g., increased branching) in a specific plant species.
Methodology:
-
Establish Plant Material: Begin with uniform and healthy plant material, whether seedlings, explants for tissue culture, or whole plants.
-
Prepare Media/Solutions: Prepare a series of treatment media or solutions containing a range of PEO-IAA concentrations. A good starting point is a logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include Controls: Always include a negative control (mock treatment with solvent only) and, if applicable, a positive control (e.g., a known branching agent).
-
Application: Apply the PEO-IAA treatments. For in vitro cultures, this typically involves adding the stock solution to the growth medium before autoclaving (if heat-stable) or filter-sterilizing and adding to cooled sterile media. For seedlings, this may involve treatment in liquid culture or on supplemented agar (B569324) plates.[2]
-
Incubation: Grow the plants under controlled environmental conditions (photoperiod, temperature, humidity).[2]
-
Data Collection: Over a defined period, collect quantitative data on relevant parameters such as plant height, number of lateral branches, root length, and fresh/dry weight. Also, note any qualitative observations like changes in morphology or signs of toxicity.
-
Analysis: Statistically analyze the collected data to determine the concentration that produces the desired effect with minimal negative side effects.
Troubleshooting Guides
???+ question "My plants in tissue culture are showing signs of hyperhydricity (vitrification) after PEO-IAA treatment. What should I do?"
???+ question "I am not observing any significant morphological changes after applying PEO-IAA. Why might this be?"
???+ question "The response in my experiment is the opposite of what I expected (e.g., increased root growth). What is happening?"
Mandatory Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of PEO-IAA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of PEO-IAA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PEO-IAA?
PEO-IAA (α-(phenylethyl-2-oxo)-indole-3-acetic acid) is a synthetic auxin antagonist. Its primary on-target effect is to bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptor complex. This binding prevents the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, thereby inhibiting auxin-induced gene expression and downstream signaling pathways in plants.[1][2]
Q2: What are the known or potential off-target effects of PEO-IAA?
While PEO-IAA is designed to be a specific antagonist of the auxin signaling pathway, like any small molecule, it has the potential for off-target effects. Known and potential off-target effects include:
-
In Plant Systems:
-
In Auxin-Inducible Degron (AID) Systems:
-
Basal Degradation ("Leaky" Degradation): Degradation of the AID-tagged target protein even in the absence of auxin. This can occur if PEO-IAA does not completely inhibit the low level of basal interaction between TIR1 and the AID tag.[5]
-
Incomplete Protein Depletion: Failure to achieve the desired level of target protein degradation upon auxin addition. This can be due to insufficient PEO-IAA concentration to fully antagonize the auxin effect or other cellular factors.
-
Q3: Are there known off-target effects of PEO-IAA in mammalian cells?
Currently, there is a lack of published data specifically identifying off-target binding partners of PEO-IAA in mammalian cells. However, this does not rule out the possibility of such interactions. Researchers using PEO-IAA in non-plant systems should be aware of the potential for off-target effects and are encouraged to perform validation experiments. General strategies for identifying off-target effects are outlined in the troubleshooting section below.
Q4: How can I minimize the potential for off-target effects when using PEO-IAA?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of PEO-IAA required to achieve the desired on-target effect in your specific experimental system.
-
Include proper controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to distinguish the effects of PEO-IAA from those of the solvent.
-
Validate findings with orthogonal approaches: Whenever possible, confirm your results using an alternative method that does not rely on PEO-IAA. For example, if studying gene function, complement your PEO-IAA experiments with RNAi or CRISPR-based approaches.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using PEO-IAA, particularly in the context of the Auxin-Inducible Degron (AID) system.
| Problem | Potential Cause | Recommended Solution |
| "Leaky" or Basal Degradation of AID-tagged Protein (in the absence of auxin) | Insufficient inhibition of basal TIR1 activity. | 1. Optimize PEO-IAA Concentration: Increase the concentration of PEO-IAA in your culture medium. Perform a titration to find the optimal concentration that suppresses basal degradation without causing cellular toxicity. 2. Use an Improved AID System: Consider using the AID2 system, which utilizes a mutant TIR1 and a different auxin analog (5-Ph-IAA) and has been shown to have lower basal degradation.[5] |
| Incomplete Depletion of Target Protein (upon auxin addition) | 1. Suboptimal auxin concentration. 2. Insufficient TIR1 expression. 3. PEO-IAA interference with auxin-induced degradation. | 1. Optimize Auxin Concentration: Increase the concentration of the inducing auxin (e.g., IAA or NAA). A typical starting range is 100-500 µM.[6] 2. Verify TIR1 Expression: Confirm the expression of the TIR1 protein in your cell line using Western blotting or qPCR. 3. Review PEO-IAA Usage: If using PEO-IAA to prevent basal degradation, ensure it is washed out thoroughly before inducing degradation with auxin. |
| Observed Phenotype is Inconsistent with Known On-Target Effects | Potential off-target binding of PEO-IAA to other cellular proteins. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This method can determine if PEO-IAA directly binds to and stabilizes other proteins within the cell. 2. Conduct Chemical Proteomics: Use techniques like affinity purification coupled with mass spectrometry to pull down and identify proteins that interact with PEO-IAA. 3. Broad Panel Screening: Screen PEO-IAA against a panel of common off-target proteins, such as kinases, to identify potential unintended interactions. |
| Variability in Experimental Results | 1. Degradation of PEO-IAA or auxin in solution. 2. Inconsistent cell culture conditions. | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of PEO-IAA and auxins regularly and store them protected from light. 2. Standardize Protocols: Ensure consistent cell densities, passage numbers, and treatment times across all experiments. |
Quantitative Data
Table 1: PEO-IAA and Auxin Concentrations for Modulating the Auxin-Inducible Degron (AID) System
| Compound | Application | Typical Concentration Range | Notes |
| PEO-IAA | Antagonist (inhibits auxin-induced degradation) | 10 - 150 µM | Higher concentrations may be needed to fully suppress basal degradation, but should be tested for cytotoxicity.[3] |
| Indole-3-acetic acid (IAA) | Inducer (promotes degradation of AID-tagged proteins) | 100 - 500 µM | Can be sensitive to light and degradation.[6] |
| 1-Naphthaleneacetic acid (NAA) | Inducer (alternative to IAA) | 100 - 500 µM | Generally more stable than IAA. |
Table 2: Binding Affinities in the TIR1/AFB System
| Interacting Molecules | Kd (Dissociation Constant) | Method | Reference |
| TIR1 - IAA | ~5 µM | Surface Plasmon Resonance (SPR) | [7] |
| TIR1 - IAA7 degron peptide (in the presence of IAA) | Not explicitly provided, but dissociation rates are reported. | Surface Plasmon Resonance (SPR) | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement
CETSA is a powerful method to assess the direct binding of a small molecule to its target proteins in a cellular context.[8][9]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with PEO-IAA at the desired concentration or with a vehicle control (e.g., DMSO) for 1-3 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific protein of interest in the supernatant by Western blot or ELISA. For a proteome-wide analysis, the samples can be analyzed by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and PEO-IAA-treated samples. A shift in the melting curve to a higher temperature in the presence of PEO-IAA indicates that it binds to and stabilizes the protein.
Protocol 2: Chemical Proteomics to Identify PEO-IAA Binding Partners
This protocol uses an affinity-based approach to pull down and identify proteins that interact with PEO-IAA.
-
Probe Synthesis: Synthesize a PEO-IAA analog that is functionalized with a reactive group (e.g., a photo-crosslinker) and an affinity tag (e.g., biotin), often through a linker.
-
In Situ Labeling: Treat live cells with the PEO-IAA probe. If using a photo-crosslinker, expose the cells to UV light to covalently link the probe to its binding partners.
-
Cell Lysis and Affinity Purification: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged PEO-IAA probe along with its covalently bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the PEO-IAA probe-treated sample with those from a control sample (e.g., treated with a probe that lacks the PEO-IAA moiety) to identify specific binding partners.
Visualizations
Caption: On-target signaling pathway of PEO-IAA.
Caption: Troubleshooting workflow for the AID system.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 2. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. pelagobio.com [pelagobio.com]
Technical Support Center: Enhancing Auxin Signaling Studies with PEO-IAA
Welcome to the technical support center for α-(phenylethyl-2-oxo)-IAA (PEO-IAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PEO-IAA in auxin signaling studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PEO-IAA?
A1: PEO-IAA is a potent anti-auxin that functions by antagonizing the SCFTIR1/AFB-Aux/IAA auxin co-receptor complex.[1] It binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are the auxin receptors.[1][2] This binding prevents the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, thereby inhibiting the degradation of these repressors. As a result, the auxin-responsive genes remain repressed, effectively blocking the auxin signaling pathway.[1]
Q2: How should I prepare a stock solution of PEO-IAA and what is its stability?
A2: PEO-IAA is soluble in polar organic solvents such as DMSO, methanol, ethanol (B145695), DMF, and acetone.[3] A common practice is to prepare a concentrated stock solution in DMSO. This DMSO stock solution is stable for at least one month when stored at -20°C and for up to six months at -80°C.[2] The powder form can be stored in a refrigerator at temperatures below 0°C.[3] It is important to note that PEO-IAA is heat-labile and can be decomposed by autoclaving.[3] For sterile applications, it is recommended to add the filter-sterilized PEO-IAA solution to the autoclaved and cooled medium.
Q3: What are the typical working concentrations for PEO-IAA?
A3: The effective concentration of PEO-IAA can vary depending on the plant species and the specific experiment. For Arabidopsis thaliana auxin assays, a working concentration in the range of 5-50 µM is generally effective.[3] In other studies, concentrations as low as 10 µM have been shown to elicit responses in Arabidopsis roots, while concentrations up to 150 µM have been used in studies with the moss Physcomitrium patens.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: What are the expected phenotypic outcomes of PEO-IAA treatment?
A4: As an auxin antagonist, PEO-IAA treatment typically results in phenotypes associated with reduced auxin signaling. These can include inhibition of apical dominance, leading to a more branched or bushy phenotype, and a reduction in primary root elongation.[4][6] In some cases, it can also affect leaf development and lead to chromatin loosening.[6]
Q5: Can PEO-IAA be used in plant tissue culture?
A5: Yes, PEO-IAA is frequently used in plant tissue culture, particularly for micropropagation. By inhibiting apical dominance, it can promote the formation of multiple shoots from a single explant, thereby increasing the multiplication rate.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable phenotype after PEO-IAA treatment. | 1. Incorrect concentration: The concentration may be too low to elicit a response in your specific plant system.[4] 2. Degradation of PEO-IAA: The compound may have been degraded due to improper storage or handling (e.g., autoclaving).[3] 3. Inefficient uptake: The plant tissue may not be taking up the compound effectively. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 2. Prepare fresh stock solutions and add PEO-IAA to the media after autoclaving and cooling. Ensure proper storage of the stock solution at -20°C or -80°C.[2][3] 3. For agar-based media, ensure even distribution. For liquid cultures, gentle agitation may improve uptake. |
| High variability in experimental results. | 1. Uneven distribution of PEO-IAA in the medium. 2. Inconsistent age or developmental stage of plant material. 3. Light-induced degradation of the compound. | 1. Ensure thorough mixing of the PEO-IAA stock solution into the medium before it solidifies. 2. Use synchronized plant material to minimize developmental variations. 3. While not explicitly documented for PEO-IAA, related indole (B1671886) compounds can be light-sensitive. Consider growing plants under controlled light conditions and storing stock solutions in the dark. |
| Observation of hyperhydricity (vitrification) in tissue culture. | Disruption of auxin activity: This has been noted as a potential side effect of using auxin antagonists in vitro.[4] | 1. Optimize the PEO-IAA concentration; a lower concentration might still be effective for shoot proliferation without causing significant hyperhydricity. 2. Adjust other media components, such as the gelling agent concentration or the levels of other phytohormones like cytokinins, to improve the water balance of the tissues. |
| Unexpected or off-target effects observed. | Non-specific effects at high concentrations: High concentrations of auxins and their analogs can sometimes have non-specific effects on cellular trafficking and endomembrane compartments. | 1. Use the lowest effective concentration of PEO-IAA as determined by a dose-response curve. 2. Include appropriate controls, such as other auxin antagonists (e.g., auxinole), to determine if the observed phenotype is specific to PEO-IAA or a general effect of auxin antagonism. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of PEO-IAA.
Table 1: Effect of PEO-IAA on Plant Morphology
| Species | Tissue/Organ | PEO-IAA Concentration | Observed Effect | Reference |
| Physcomitrium patens | Gametophore Internode | 150 µM | 49% decrease in average length | [5] |
| Physcomitrium patens | L6 Leaves | 150 µM | 36% decrease in average length | [5] |
| Cannabis sativa 'USO-31' | Whole plant (in vitro) | Not specified | Reduced apical dominance and more developed lateral shoots | [4] |
Table 2: Effect of PEO-IAA on Cannabinoid Content in Cannabis sativa (in vitro)
| Cultivar | Cannabinoid | PEO-IAA Treatment | Change in Concentration | Reference |
| 'USO-31' | CBDA | Present | 1.7-fold decrease | [4] |
| 'Tatanka Pure CBD' | CBCA | Present | ~1.3-fold increase | [4] |
| 'Tatanka Pure CBD' | CBDA | Present | ~1.3-fold increase (statistically significant) | [4][7] |
| 'Tatanka Pure CBD' | Δ⁹-THCA | Present | ~1.47-fold increase | [4] |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This protocol is designed to assess the effect of PEO-IAA on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar (B569324)
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes
-
Growth chamber or incubator
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days.
-
PEO-IAA Treatment: Prepare MS agar plates supplemented with a range of PEO-IAA concentrations (e.g., 0, 5, 10, 20, 50 µM). Add the PEO-IAA from a filter-sterilized stock solution to the autoclaved and cooled media just before pouring the plates.
-
Seedling Transfer: Carefully transfer seedlings of uniform size to the PEO-IAA-containing plates and control plates.
-
Growth and Measurement: Place the plates vertically in the growth chamber to allow for gravitropic root growth. After 5-7 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
Protocol 2: Inhibition of Apical Dominance in Cannabis sativa Micropropagation
This protocol describes the use of PEO-IAA to enhance shoot proliferation in tissue culture.
Materials:
-
Cannabis sativa explants (e.g., nodal segments)
-
MS medium supplemented with vitamins, sucrose, and appropriate cytokinins (e.g., BAP)
-
PEO-IAA stock solution (e.g., 10 mM in DMSO)
-
Gelling agent (e.g., agar or gellan gum)
-
Sterile culture vessels
-
Laminar flow hood
-
Growth room with controlled light and temperature
Methodology:
-
Explant Preparation: Excise nodal segments from healthy, sterile stock plants.
-
Medium Preparation: Prepare the appropriate MS-based multiplication medium. After autoclaving and cooling to approximately 50°C, add the filter-sterilized PEO-IAA stock solution to achieve the desired final concentration (a starting point could be 5-10 µM, but optimization is recommended). Also add any other heat-labile components like cytokinins at this stage.
-
Culturing: Place the explants vertically on the PEO-IAA-containing medium in the culture vessels.
-
Incubation: Culture the explants in a growth room under appropriate light (e.g., 16-hour photoperiod) and temperature conditions.
-
Data Collection: After a defined culture period (e.g., 4-6 weeks), record the number of newly formed shoots per explant and observe the overall morphology, noting any signs of reduced apical dominance.
-
Subculturing: The newly formed shoots can be excised and subcultured onto fresh medium for further multiplication or transferred to a rooting medium.
Visualizations
Caption: Auxin signaling pathway and the antagonistic action of PEO-IAA.
Caption: Troubleshooting workflow for a lack of phenotype with PEO-IAA.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dbc.ous.ac.jp [dbc.ous.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected morphological changes with PEO-IAA.
Welcome to the technical support center for PEO-IAA (α-(phenylethyl-2-oxo)-IAA), a potent antagonist of the auxin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected morphological changes and other issues that may arise during experiments involving PEO-IAA.
Frequently Asked Questions (FAQs)
Q1: What is PEO-IAA and how does it work?
A1: PEO-IAA is a synthetic auxin antagonist. It functions by competitively inhibiting the formation of the TIR1/AFB-Aux/IAA co-receptor complex. In the presence of natural auxin (like Indole-3-acetic acid or IAA), the TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their degradation and the subsequent expression of auxin-responsive genes that control cell elongation, division, and differentiation. PEO-IAA blocks this interaction, which stabilizes the Aux/IAA repressors and suppresses the auxin signaling pathway.
Q2: What are the expected morphological changes when using PEO-IAA?
A2: By inhibiting auxin signaling, PEO-IAA typically induces a range of morphological changes in plants. These can include dwarfism, reduced internode length, altered leaf shape and size, and changes in cell number and size.[1] The specific effects can vary depending on the plant species, the concentration of PEO-IAA used, and the duration of the treatment.
Q3: We are observing significant dwarfism and reduced leaf size in our PEO-IAA treated plants. Is this normal?
A3: Yes, these are expected outcomes of PEO-IAA treatment. For instance, in Physcomitrium patens, treatment with 150 µM PEO-IAA resulted in a 49% decrease in the mean length of shoot internodes and a 36% decrease in the average length of leaves.[1] Similarly, in Cannabis sativa, PEO-IAA treatment led to lower growth with limited apical dominance and more developed lateral shoots.
Q4: Our plantlets treated with PEO-IAA appear water-soaked and translucent. What could be the cause?
A4: This condition is known as hyperhydricity (or vitrification) and is a common physiological disorder in plant tissue culture. It can be induced by various in vitro stress factors, including the hormonal imbalance caused by PEO-IAA. Hyperhydric tissues are characterized by excessive water content, reduced chlorophyll, and anatomical abnormalities. It has been observed in Cannabis sativa cultivars grown on media containing PEO-IAA.[2] To mitigate this, you can try optimizing the culture conditions, such as the gelling agent concentration in your medium or the humidity in the culture vessel.
Q5: We are not observing any significant morphological changes after PEO-IAA treatment. What could be the problem?
A5: There are several potential reasons for a lack of response:
-
Inadequate Concentration: The concentration of PEO-IAA may be too low for your specific plant species or cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Compound Instability: While more stable than natural IAA, PEO-IAA can still degrade over time, especially when exposed to light. Ensure you are using a fresh stock solution and consider storing your culture media in the dark.
-
Cell Line Resistance: Some cell lines or plant varieties may be less sensitive to auxin pathway inhibition.
-
Incorrect Application: Ensure the PEO-IAA is properly dissolved and evenly distributed in the culture medium.
Q6: Can PEO-IAA be autoclaved with the culture medium?
A6: It is generally recommended to add PEO-IAA to the autoclaved and cooled medium via filter sterilization. High temperatures during autoclaving can potentially degrade the compound, reducing its efficacy.
Troubleshooting Guide: Unexpected Morphological Changes
This guide provides a systematic approach to troubleshooting unexpected morphological changes in your experiments with PEO-IAA.
| Observed Issue | Possible Causes | Recommended Actions |
| High variability in morphological changes between replicates | 1. Inconsistent PEO-IAA concentration: Uneven distribution of PEO-IAA in the medium. 2. Genetic variability in explants: If using seed-derived material. 3. Positional effects in the incubator: Variations in light or temperature. | 1. Ensure thorough mixing of the PEO-IAA stock solution into the medium before pouring plates or dispensing into flasks. 2. Use clonally propagated material if possible. If using seeds, increase the sample size to account for variability. 3. Rotate the position of your culture vessels within the incubator. |
| Cell or tissue death at expected effective concentrations | 1. Contamination: Bacterial or fungal contamination can cause cell death. 2. Sub-optimal culture conditions: Incorrect pH, nutrient levels, or osmotic potential of the medium. 3. Toxicity at higher concentrations: The concentration of PEO-IAA may be too high for your specific cell line. | 1. Inspect cultures for signs of contamination (e.g., cloudy medium, microbial colonies). Use aseptic techniques and consider adding antibiotics/fungicides to the medium. 2. Verify the pH of your medium and ensure all components are at the correct concentration. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of PEO-IAA. |
| Unexpected morphological changes not typical of auxin inhibition (e.g., callus browning, abnormal cell shapes) | 1. Oxidative stress: The stress of the in vitro environment and PEO-IAA treatment can lead to the production of phenolic compounds, causing tissue browning. 2. Interaction with other media components: PEO-IAA may have unforeseen interactions with other hormones or additives in your medium. 3. Off-target effects: While a specific inhibitor, high concentrations of PEO-IAA could have off-target effects. | 1. Add antioxidants like ascorbic acid or citric acid to your culture medium. 2. Review your media composition. Consider a simpler medium to isolate the effects of PEO-IAA. 3. Lower the concentration of PEO-IAA and observe if the unexpected effects persist. |
| Hyperhydricity (vitrification) | 1. High humidity in the culture vessel. 2. Low gelling agent concentration. 3. Hormonal imbalance induced by PEO-IAA. | 1. Use vented culture vessel lids to improve air exchange. 2. Increase the concentration of your gelling agent (e.g., agar). 3. Optimize the PEO-IAA concentration; a lower concentration may still be effective without inducing hyperhydricity. |
Data Presentation: Quantitative Effects of PEO-IAA on Plant Morphology
The following tables summarize quantitative data from studies on the effects of PEO-IAA on the morphology of different plant species.
Table 1: Effects of PEO-IAA on Physcomitrium patens Gametophore and Leaf Development [1]
| Parameter | Control | 150 µM PEO-IAA | % Change |
| Average Internode Length (µm) | 150 | 76.5 | -49% |
| Average Leaf Length (µm) | 500 | 320 | -36% |
| Average Leaf Width (µm) | 250 | 250 | 0% |
| Average Leaf Index (Length/Width) | 2.0 | 1.28 | -36% |
| Average Number of Cells/Leaf | 1000 | 1210 | +21% |
| Average Leaf Cell Area (µm²) | 625 | 406.25 | -35% |
Table 2: Effects of PEO-IAA on Cannabis sativa 'USO-31' in vitro Culture
| Parameter | Control | PEO-IAA Treated | Observation |
| Apical Dominance | Strong | Limited | PEO-IAA promotes lateral shoot development. |
| Shoot Growth | Elongated | Reduced Height | PEO-IAA leads to a more compact growth habit. |
| Hyperhydricity | Not Observed | Observed in some plantlets | PEO-IAA can induce this physiological disorder.[2] |
Table 3: Effects of PEO-IAA on Arabidopsis thaliana Seedlings
| Parameter | Control | 10 µM PEO-IAA (3h treatment) | Observation |
| Endogenous IAA levels in roots | Baseline | Significantly increased | PEO-IAA treatment leads to a feedback response in auxin biosynthesis.[2] |
| Endogenous IAA levels in shoots | Baseline | No significant difference | The effect of short-term PEO-IAA treatment is more pronounced in the roots.[2] |
Experimental Protocols
Protocol 1: General Preparation of PEO-IAA Stock Solution
-
Materials:
-
PEO-IAA powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile-filtered water
-
Micropipettes and sterile tips
-
-
Procedure:
-
Weigh the desired amount of PEO-IAA powder in a sterile microcentrifuge tube.
-
Dissolve the PEO-IAA powder in a small volume of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
For working solutions, dilute the stock solution with sterile-filtered water or culture medium to the desired final concentration.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Arabidopsis thaliana Seedlings with PEO-IAA
-
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium, including vitamins and 1% sucrose, solidified with 0.8% agar (B569324).
-
PEO-IAA stock solution (10 mM in DMSO)
-
Sterile petri dishes
-
Sterile water
-
10% bleach solution with 0.1% Triton X-100
-
-
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Vortex for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach solution with 0.1% Triton X-100. Vortex for 10 minutes.
-
Wash the seeds five times with sterile water.
-
-
Plating and Germination:
-
Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS medium.
-
Cold-stratify the plates at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
-
PEO-IAA Treatment:
-
Prepare MS medium containing the desired final concentration of PEO-IAA (e.g., 10 µM). Add the PEO-IAA from the stock solution to the autoclaved and cooled medium.
-
After 4-5 days of germination on standard MS plates, transfer the seedlings to the PEO-IAA-containing plates.
-
Incubate the seedlings for the desired treatment duration (e.g., 3 hours to several days).
-
-
Analysis:
-
Observe and quantify morphological changes, such as primary root length, lateral root number, and root hair development, using a microscope and image analysis software.
-
-
Protocol 3: Micropropagation of Cannabis sativa with PEO-IAA
-
Materials:
-
Cannabis sativa nodal explants
-
MS medium with vitamins, 30 g/L sucrose, and solidified with 8 g/L agar.
-
PEO-IAA stock solution
-
Culture vessels (e.g., glass jars)
-
-
Procedure:
-
Explant Preparation:
-
Take nodal cuttings from healthy, sterile mother plants.
-
-
Culture Medium Preparation:
-
Prepare MS medium and adjust the pH to 5.7-5.8 before autoclaving.
-
After autoclaving and cooling the medium to approximately 50°C, add PEO-IAA from a filter-sterilized stock solution to the desired final concentration.
-
-
Culturing:
-
Place one explant per culture vessel containing the PEO-IAA-supplemented medium.
-
Incubate the cultures in a growth room at 24-26°C with a 16h light/8h dark photoperiod.
-
-
Subculturing and Observation:
-
Subculture the explants to fresh medium every 4 weeks.
-
Observe and record morphological changes, such as the number of new shoots, shoot length, and any signs of hyperhydricity.
-
-
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Optimizing Experimental Conditions for PEO-IAA Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PEO-IAA (α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid), a potent auxin antagonist. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PEO-IAA and what is its primary mechanism of action?
PEO-IAA is a synthetic auxin antagonist.[1][2][3] It functions by binding to the TIR1/AFBs (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins, which are the primary auxin receptors in plants.[1][2] This binding event inhibits the auxin signaling pathway, thereby blocking downstream physiological responses such as cell elongation, division, and differentiation.[1]
Q2: What are the primary research applications of PEO-IAA?
PEO-IAA is primarily used in plant biology to study the role of auxin in various developmental processes. Its applications include:
-
Disrupting apical dominance to promote lateral shoot growth in vitro.[4][5]
-
Investigating the role of auxin in root development, including gravitropism and phototropism.[6]
-
Studying the effects of auxin signaling on gene expression and secondary metabolite production.[4][5][7]
-
Elucidating the mechanisms of cell cycle regulation and chromatin organization.[4]
Q3: How should I prepare and store PEO-IAA stock solutions?
Q4: What is a typical working concentration for PEO-IAA in plant culture?
The optimal working concentration of PEO-IAA can vary depending on the plant species, cultivar, and the specific biological question being investigated. However, studies on Arabidopsis thaliana and Cannabis sativa have utilized concentrations in the range of 10 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Problem: I am observing hyperhydricity (vitrification) in my plantlets after PEO-IAA treatment.
-
Possible Cause: Disruption of auxin activity can sometimes lead to physiological disorders like hyperhydricity.[4][5][8]
-
Solution:
-
Reduce the concentration of PEO-IAA in your culture medium.
-
Optimize other culture conditions such as humidity and gas exchange in the culture vessel.
-
Shorten the duration of exposure to PEO-IAA.
-
Problem: My PEO-IAA treatment is not producing a statistically significant effect on my target gene expression or metabolite profile.
-
Possible Cause: The effect of PEO-IAA can be tissue-specific and dependent on the plant cultivar.[4][9] For instance, in some studies, the effect of PEO-IAA on endogenous IAA levels was more significant in roots than in shoots.[4] The genetic background of the plant can also influence its response.[4]
-
Solution:
-
Ensure that you are analyzing the correct tissue where the auxin response is expected to be most prominent for your research question.
-
Increase the sample size and number of biological replicates to enhance statistical power.
-
Test a range of PEO-IAA concentrations to find the most effective dose.
-
Consider that for some genotypes, the effect of PEO-IAA might be subtle or absent for the specific parameters you are measuring.
-
Problem: I am observing morphological changes that are not consistent with the expected anti-auxin effect.
-
Possible Cause: PEO-IAA, like other auxin signaling inhibitors, can have complex and sometimes unexpected effects on plant development. For example, while it can inhibit apical dominance, it might also affect cell number and size in leaves.[10]
-
Solution:
-
Carefully document all morphological changes with high-quality imaging.
-
Correlate the observed phenotypes with cellular-level analyses (e.g., microscopy) to understand the underlying changes in cell division and expansion.
-
Review the literature for similar off-target or unexpected effects of auxin antagonists in your plant system.
-
Data Presentation
Table 1: Effects of PEO-IAA on Cannabinoid Content in Cannabis sativa Cultivars
| Cultivar | Treatment | CBCA | CBDA | Δ⁹-THCA |
| 'USO-31' | Control | ~1.0x | ~1.0x | Not Detected |
| PEO-IAA | Minor Decrease | ~1.7-fold Decrease | Not Detected | |
| 'Tatanka Pure CBD' | Control | ~1.0x | ~1.0x | ~1.0x |
| PEO-IAA | ~1.3-fold Increase | ~1.3-fold Increase* | ~1.47-fold Increase |
*Statistically significant increase (p < 0.05)[4][9]
Table 2: Morphological Effects of PEO-IAA on Physcomitrium patens
| Treatment | Average Internode Length | Average Leaf Length | Average Leaf Width |
| Control | Baseline | Baseline | Baseline |
| 150 µM PEO-IAA | 49% Decrease | 36% Decrease | No Significant Change |
[10]
Experimental Protocols
Protocol 1: General Protocol for In Vitro Application of PEO-IAA to Plant Cultures
-
Preparation of PEO-IAA Stock Solution:
-
Dissolve PEO-IAA in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Preparation of Culture Medium:
-
Prepare your desired plant culture medium (e.g., Murashige and Skoog).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
-
Addition of PEO-IAA:
-
Add the sterile PEO-IAA stock solution to the cooled medium to achieve the desired final concentration (e.g., 10 µM).
-
Mix thoroughly to ensure even distribution.
-
-
Plating and Cultivation:
-
Pour the PEO-IAA-containing medium into sterile petri dishes or culture vessels.
-
Aseptically transfer your plant explants to the solidified medium.
-
Culture the explants under controlled environmental conditions (light, temperature, photoperiod).
-
-
Data Collection and Analysis:
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PEO-IAA|cas 6266-66-6|DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of PEO-IAA and Auxinole: Potent Antagonists of Auxin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used synthetic auxin antagonists, PEO-IAA (α-(phenylethyl-2-oxo)-indole-3-acetic acid) and auxinole (B1665333) (α-(2,4-dimethylphenylethyl-2-oxo)-indole-3-acetic acid). Both molecules are instrumental in dissecting the complexities of auxin perception and signaling in plants. This document outlines their mechanism of action, comparative efficacy supported by available data, and detailed experimental protocols for their characterization.
Introduction to PEO-IAA and Auxinole
PEO-IAA and auxinole are crucial chemical tools for studying auxin biology. They function by competitively inhibiting the perception of the plant hormone auxin.[1][2] Auxin governs numerous aspects of plant growth and development, making these antagonists invaluable for understanding fundamental plant processes. Auxinole was developed through a rational drug design approach, building upon the foundational structure of PEO-IAA to create a more potent inhibitor.[1][3] Both compounds act by binding to the TIR1/AFB family of F-box proteins, which are the co-receptors for auxin.[4][5] This binding prevents the subsequent recruitment and degradation of Aux/IAA transcriptional repressors, thereby blocking the entire auxin signaling cascade.[1][3]
Mechanism of Action: Targeting the TIR1/AFB Co-receptor Complex
The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA transcriptional repressors. The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes.
PEO-IAA and auxinole disrupt this process by occupying the auxin-binding pocket on the TIR1/AFB proteins.[1][3] By competing with endogenous auxin, they prevent the formation of the stable TIR1/AFB-Aux/IAA complex. Consequently, Aux/IAA proteins are not degraded, and the expression of auxin-responsive genes is repressed. Molecular docking studies have indicated that the phenyl ring of auxinole interacts strongly with the Phe82 residue of TIR1, a key amino acid for Aux/IAA recognition, contributing to its enhanced potency compared to PEO-IAA.[1]
Quantitative Data Presentation
While direct, side-by-side quantitative comparisons of PEO-IAA and auxinole are limited in the literature, the available data consistently indicates the superior potency of auxinole.
| Parameter | PEO-IAA | Auxinole | Reference |
| Binding Affinity to TIR1 | Binds to TIR1/AFB receptors. | Binds to TIR1/AFB receptors with higher affinity than PEO-IAA. | [1][3] |
| Inhibition of Auxin-Responsive Gene Expression (e.g., DR5::GUS) | Potent inhibitor. | More potent inhibitor than PEO-IAA. | [1] |
| Inhibition of TIR1-Aux/IAA Interaction (in vitro pull-down) | Inhibits the interaction. | Shows more potent inhibition than PEO-IAA. | [1] |
| Phenotypic Effects (e.g., root growth inhibition, gravitropism) | Induces auxin-antagonist phenotypes. | Induces more severe auxin-antagonist phenotypes at lower concentrations. | [1] |
Experimental Protocols
DR5::GUS Reporter Assay for Auxin Antagonist Activity
This assay is used to quantify the effect of auxin antagonists on auxin-induced gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Half-strength Murashige and Skoog (MS) medium, pH 5.7.
-
Indole-3-acetic acid (IAA) stock solution.
-
PEO-IAA and auxinole stock solutions (dissolved in DMSO).
-
GUS staining solution: 100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).
-
70% Ethanol.
Procedure:
-
Grow DR5::GUS Arabidopsis seedlings on half-strength MS plates for 5-7 days.
-
Prepare treatment solutions in liquid half-strength MS medium containing a constant concentration of IAA (e.g., 1 µM) and varying concentrations of PEO-IAA or auxinole. Include a DMSO control.
-
Transfer the seedlings into the treatment solutions and incubate for 6-24 hours.
-
After incubation, wash the seedlings with 100 mM sodium phosphate buffer (pH 7.0).
-
Immerse the seedlings in GUS staining solution and incubate at 37°C in the dark for 2-16 hours, depending on the desired staining intensity.
-
Stop the staining reaction by replacing the staining solution with 70% ethanol.
-
Observe and photograph the blue staining pattern, which indicates GUS activity.
-
For quantitative analysis, use a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate to measure GUS activity in protein extracts from the treated seedlings.
In Vitro GST Pull-Down Assay for TIR1-Aux/IAA Interaction
This assay assesses the ability of PEO-IAA and auxinole to inhibit the auxin-dependent interaction between the TIR1 receptor and an Aux/IAA protein.
Materials:
-
Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) purified from E. coli.
-
Recombinant His-tagged TIR1 protein purified from a suitable expression system (e.g., insect cells).
-
Glutathione-Sepharose beads.
-
Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (v/v) NP-40, 1 mM DTT, and protease inhibitors.
-
Wash buffer: Pull-down buffer with 300 mM NaCl.
-
Elution buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM reduced glutathione.
-
IAA, PEO-IAA, and auxinole stock solutions.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-His antibody.
Procedure:
-
Incubate purified GST-Aux/IAA protein with Glutathione-Sepharose beads for 1-2 hours at 4°C to allow binding.
-
Wash the beads with pull-down buffer to remove unbound protein.
-
Prepare reaction mixtures containing the GST-Aux/IAA-bound beads, purified His-TIR1, and 1 µM IAA.
-
To test the inhibitors, add varying concentrations of PEO-IAA or auxinole to the reaction mixtures. Include a DMSO control.
-
Incubate the mixtures for 2-3 hours at 4°C with gentle rotation to allow for protein-protein interaction.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the presence of His-TIR1. A decrease in the amount of pulled-down His-TIR1 in the presence of the inhibitors indicates their efficacy in disrupting the TIR1-Aux/IAA interaction.
Visualizing the Auxin Signaling Pathway
The following diagram illustrates the core components of the auxin signaling pathway and the points of intervention for PEO-IAA and auxinole.
Caption: The auxin signaling pathway and points of inhibition by PEO-IAA and auxinole.
Experimental Workflow for Antagonist Characterization
The following workflow outlines the typical experimental progression for characterizing a novel auxin antagonist.
Caption: A typical experimental workflow for the characterization of auxin antagonists.
Conclusion
Both PEO-IAA and auxinole are indispensable tools for the plant science community. While PEO-IAA serves as a foundational auxin antagonist, auxinole represents a more potent and refined molecule for the targeted inhibition of the TIR1/AFB-mediated auxin signaling pathway. The choice between these compounds will depend on the specific experimental context, with auxinole being the preferred option for achieving maximal inhibition at lower concentrations. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers utilizing these powerful chemical probes to unravel the intricacies of auxin biology.
References
- 1. PLETHORA gradient formation mechanism separates auxin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
PEO-IAA vs. Other Auxin Inhibitors: A Comparative Guide for Plant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of α-(phenyl ethyl-2-one)-indole-3-acetic acid (PEO-IAA) with other classes of auxin inhibitors used in plant research. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Overview of PEO-IAA and Other Auxin Inhibitors
Auxin, a key phytohormone, regulates numerous aspects of plant growth and development. The study of its functions heavily relies on the use of specific inhibitors that can perturb its biosynthesis, transport, or signaling pathways.
-
PEO-IAA is a potent antagonist of the TIR1/AFB auxin co-receptor complex. By binding to the TIR1/AFB proteins, PEO-IAA prevents the degradation of Aux/IAA transcriptional repressors, thereby inhibiting auxin-mediated gene expression and subsequent physiological responses.[1]
-
Auxin Biosynthesis Inhibitors target key enzymes in the auxin production pathways. Examples include:
-
Yuccasin: Inhibits YUCCA flavin monooxygenases, which catalyze the final step in the main tryptophan-dependent IAA biosynthesis pathway.
-
L-kynurenine (Kyn): Competitively inhibits Tryptophan Aminotransferase of Arabidopsis 1 (TAA1) and TAA-related (TAR) proteins, key enzymes in the indole-3-pyruvic acid (IPyA) pathway of auxin biosynthesis.[2]
-
-
Auxin Transport Inhibitors block the movement of auxin throughout the plant. Key examples are:
-
N-(1-naphthyl)phthalamic acid (NPA): A widely used inhibitor of polar auxin transport that is thought to interfere with the function of PIN-FORMED (PIN) auxin efflux carriers.
-
2,3,5-triiodobenzoic acid (TIBA): Another inhibitor of polar auxin transport, though its precise mechanism of action is still debated.
-
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the effects of PEO-IAA with other auxin inhibitors on various plant developmental processes.
Table 1: Effect of Auxin Inhibitors on Moss Caulonema Differentiation
| Inhibitor | Concentration (µM) | Caulonema Cell Population (%) | Plant Species | Reference |
| Control (DMSO) | - | 14.8 | Scopelophila cataractae | [3] |
| PEO-IAA | 20 | 3.2 | Scopelophila cataractae | [3] |
| L-kynurenine | 20 | Significantly reduced | Scopelophila cataractae | [3] |
| L-kynurenine | 40 | Significantly reduced | Scopelophila cataractae | [3] |
Table 2: Effect of PEO-IAA and NPA on Physcomitrium patens Gametophore and Leaf Development
| Treatment | Internode Length (% of Control) | Leaf Length (% of Control) | Plant Species | Reference |
| PEO-IAA (150 µM) | 51 | 64 | Physcomitrium patens | [4] |
| NPA (30 µM) | 161 | 123 | Physcomitrium patens | [4] |
Note: Direct quantitative comparisons of PEO-IAA with a broad range of auxin inhibitors on root development in Arabidopsis thaliana within a single study are limited in the currently available literature. The data presented here are from studies that included at least one direct comparison.
Experimental Protocols
Arabidopsis Root Growth Assay with Auxin Inhibitors
This protocol is adapted for assessing the effects of various auxin inhibitors on primary root elongation and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324), pH 5.7
-
Sterile petri dishes (90 mm)
-
Stock solutions of auxin inhibitors (e.g., PEO-IAA, yuccasin, L-kynurenine, NPA, TIBA) dissolved in a suitable solvent (e.g., DMSO, ethanol).
-
Growth chamber with controlled light and temperature conditions (e.g., 16-h light/8-h dark cycle at 22°C).
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water).
-
Resuspend seeds in sterile 0.1% (w/v) agar and store at 4°C in the dark for 2-3 days for stratification.
-
Pipette individual seeds onto the surface of MS agar plates.
-
-
Inhibitor Treatment:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the auxin inhibitor stock solution to the desired final concentration. Ensure the final solvent concentration is consistent across all treatments, including the control (e.g., 0.1% DMSO).
-
Pour the inhibitor-containing medium into sterile petri dishes and allow to solidify.
-
-
Seedling Growth and Data Collection:
-
Place the plates vertically in a growth chamber.
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots.
-
Calculate lateral root density (number of lateral roots per unit length of the primary root).
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Auxin Transport Assay Using Radiolabeled IAA in Arabidopsis
This protocol describes a method to measure the polar transport of auxin in Arabidopsis roots using radiolabeled IAA ([³H]IAA).
Materials:
-
Arabidopsis thaliana seedlings grown vertically on MS agar plates.
-
[³H]IAA stock solution.
-
Agar (for making donor and receiver blocks).
-
Microscope slides.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
-
Forceps and scalpel.
Procedure:
-
Seedling Preparation:
-
Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.
-
-
Preparation of Agar Blocks:
-
Prepare a 1% (w/v) agar solution in a suitable buffer (e.g., MS salts solution).
-
For the donor block, add [³H]IAA to the molten agar to a final concentration of approximately 100 nM.
-
For the receiver block, use plain agar.
-
Pour thin layers of the agar onto microscope slides and allow them to solidify. Cut small (e.g., 1 mm³) blocks from the agar.
-
-
Transport Assay:
-
Excise the primary root from the seedling, leaving a small portion of the hypocotyl attached.
-
Place the apical end of the root onto a receiver agar block on a fresh MS plate.
-
Place a donor agar block containing [³H]IAA in contact with the basal end of the root.
-
To test the effect of an inhibitor, the inhibitor can be included in the receiver block or the seedlings can be pre-incubated on inhibitor-containing medium.
-
-
Incubation and Measurement:
-
Incubate the plates in the dark for a defined period (e.g., 6-18 hours).
-
After incubation, excise a defined segment of the root (e.g., the basal 5 mm).
-
Place the root segment and the receiver agar block into separate scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]IAA transported into the root segment and the receiver block.
-
Compare the transport in control and inhibitor-treated samples.
-
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway and Inhibitor Action Sites
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB co-receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors. Different classes of inhibitors target distinct steps in this and related pathways.
Figure 1: Auxin signaling pathway with inhibitor action sites.
Experimental Workflow for Comparing Auxin Inhibitors
The following workflow outlines a general procedure for the comparative analysis of different auxin inhibitors.
Figure 2: Experimental workflow for comparing auxin inhibitors.
Conclusion
PEO-IAA offers a specific tool to dissect the auxin signaling pathway by directly antagonizing the TIR1/AFB co-receptors. Its effects can be distinct from inhibitors that target auxin biosynthesis or transport. The choice of inhibitor should be guided by the specific biological question being addressed. For instance, to study the direct consequences of blocking auxin perception, PEO-IAA is an excellent choice. In contrast, to investigate the roles of local auxin production or long-distance transport, biosynthesis or transport inhibitors, respectively, would be more appropriate. This guide provides a starting point for researchers to make informed decisions on the use of PEO-IAA and other auxin inhibitors in their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule screen identifies L-kynurenine as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Auxin-Regulated Lateral Root Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating PEO-IAA's Anti-Auxin Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-auxin activity of α-(phenylethyl-2-oxo)-IAA (PEO-IAA) and its more potent derivative, auxinole (B1665333). The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for validating and comparing the efficacy of these auxin antagonists.
Executive Summary
PEO-IAA and auxinole are valuable chemical tools for dissecting auxin signaling in plants. Both compounds act as antagonists of the TIR1/AFB family of auxin receptors, competitively inhibiting the formation of the TIR1-IAA-Aux/IAA co-receptor complex.[1] This inhibition stabilizes Aux/IAA repressor proteins, thereby blocking auxin-responsive gene expression and subsequent physiological responses. In vivo studies, primarily in the model organism Arabidopsis thaliana, have demonstrated their effectiveness in disrupting auxin-regulated processes such as gravitropism and gene expression. Notably, auxinole consistently exhibits higher potency than its precursor, PEO-IAA.
Performance Comparison: PEO-IAA vs. Auxinole
The following table summarizes the in vivo anti-auxin activities of PEO-IAA and auxinole based on key experiments in Arabidopsis thaliana.
| In Vivo Assay | Test Organism | Auxin (Concentration) | PEO-IAA (Concentration) | Auxinole (Concentration) | Observed Effect |
| Root Gravitropism | Arabidopsis thaliana | - | 10 µM | 5 µM | Complete inhibition of root gravitropic response.[2] |
| Auxin-Responsive Gene Expression (DR5::GUS) | Arabidopsis thaliana | 0.1 µM IAA | 20 µM | 20 µM | Inhibition of IAA-induced GUS expression in seedling roots. Auxinole showed stronger inhibition.[2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Root Gravitropism Assay in Arabidopsis thaliana
This assay assesses the ability of a compound to interfere with the normal gravitropic response of plant roots, a process heavily dependent on auxin signaling.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324)
-
Petri dishes (9 cm)
-
Sterilization solution (e.g., 70% ethanol (B145695), 50% bleach with 0.05% Tween-20)
-
Sterile water
-
PEO-IAA and auxinole stock solutions in DMSO
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates containing the desired concentrations of PEO-IAA or auxinole. The final DMSO concentration should not exceed 0.1%.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber and orient them vertically. Grow the seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days.
-
Gravitropic Stimulation: Rotate the plates 90 degrees to induce a gravitropic stimulus.
-
Data Acquisition: Capture images of the roots at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Analysis: Measure the root curvature angle relative to the new direction of gravity using image analysis software (e.g., ImageJ). A complete inhibition of gravitropism is indicated by a 0-degree curvature.[3][4]
Auxin-Responsive Gene Expression Assay (DR5::GUS) in Arabidopsis thaliana
This assay utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter. Inhibition of GUS activity indicates a blockage of the auxin signaling pathway.[5][6]
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
MS medium as described above
-
Petri dishes
-
Sterilization solution and sterile water
-
Indole-3-acetic acid (IAA) stock solution
-
PEO-IAA and auxinole stock solutions in DMSO
-
GUS staining solution (containing X-Gluc)
-
70% ethanol
-
Microscope
Procedure:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from the root gravitropism assay protocol, plating the DR5::GUS seeds on MS agar.
-
Germination and Growth: Grow the seedlings vertically in a growth chamber for 5-7 days.
-
Treatment: Prepare MS liquid medium containing 0.1 µM IAA and the desired concentrations of PEO-IAA or auxinole (e.g., 20 µM). As a positive control, use a medium with only 0.1 µM IAA. Use a medium with DMSO as a negative control.
-
Incubation: Carefully transfer the seedlings into the liquid treatment media and incubate for 6-24 hours.
-
GUS Staining: After incubation, transfer the seedlings to GUS staining solution and incubate at 37°C for 12-16 hours.
-
Chlorophyll (B73375) Removal: Destain the seedlings by washing with 70% ethanol to remove chlorophyll and allow for clear visualization of the blue GUS staining.
-
Analysis: Observe the seedlings under a microscope and score the intensity and pattern of GUS staining in the roots. The inhibition of auxin-induced gene expression is quantified by the reduction or absence of blue color in the presence of the antagonist.[7][8]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow for validating anti-auxin activity.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esalq.usp.br [esalq.usp.br]
- 6. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative analysis of PEO-IAA and natural auxin responses.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic auxin antagonist PEO-IAA and natural auxins, primarily indole-3-acetic acid (IAA). The information presented is intended to assist researchers in understanding their distinct mechanisms of action and in designing experiments to investigate auxin signaling and response pathways.
Introduction
Auxins are a class of plant hormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1] The most abundant natural auxin is indole-3-acetic acid (IAA). The molecular perception of auxin and the subsequent signal transduction cascade are critical for orchestrating these developmental processes. PEO-IAA (α-(phenylethyl-2-oxo)-IAA) is a potent synthetic antagonist of auxin signaling.[2] It acts by competitively binding to the auxin co-receptor TIR1/AFB, thereby inhibiting the formation of the TIR1-IAA-Aux/IAA complex and stabilizing the Aux/IAA transcriptional repressors.[1][3] This guide compares the responses elicited by PEO-IAA and natural auxins, providing quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of PEO-IAA and natural auxin (IAA) on various plant developmental processes. It is important to note that the data for PEO-IAA and IAA are often from different studies, and direct head-to-head comparisons across a range of concentrations in the same experimental system are limited.
Table 1: Effect on Shoot and Leaf Growth in Physcomitrium patens
| Compound | Concentration | Effect on Shoot Internode Length | Effect on Leaf Length | Reference |
| PEO-IAA | 150 µM | 49% decrease | 36% decrease | [2] |
| Control | - | No change | No change | [2] |
Table 2: Effect on Cannabinoid Content in Cannabis sativa (cultivar 'Tatanka Pure CBD')
| Compound | Effect on CBDA Concentration | Effect on CBCA Concentration | Effect on Δ⁹-THCA Concentration | Reference |
| PEO-IAA | ~1.3-fold increase (statistically significant) | ~1.3-fold increase | ~1.47-fold increase | [4] |
| Control | Baseline | Baseline | Baseline | [4] |
Table 3: Effect on Cannabinoid Content in Cannabis sativa (cultivar 'USO-31')
| Compound | Effect on CBDA Concentration | Reference |
| PEO-IAA | 1.7-fold decrease | [4] |
| Control | Baseline | [4] |
Table 4: Comparative Effect on Primary Root Elongation in Arabidopsis thaliana
Note: Data for IAA and PEO-IAA are from separate studies and represent typical responses.
| Compound | Concentration | Effect on Root Elongation | Reference |
| IAA | 10 nM | No significant inhibition | [5][6] |
| 100 nM | ~50% inhibition | [7] | |
| 1 µM | >80% inhibition | [7] | |
| PEO-IAA | 10 µM | Downregulation of cell cycle genes in root meristem | [4] |
| 100 µM | Treatment of hypocotyl sections depleted of endogenous auxin | [8] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathway for natural auxins and the mechanism of inhibition by PEO-IAA.
Caption: Natural Auxin Signaling Pathway.
Caption: PEO-IAA Inhibition of Auxin Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the responses of PEO-IAA and natural auxins.
Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a classic method to quantify auxin and anti-auxin activity by measuring their effect on primary root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri dishes (9 cm)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324), pH 5.7
-
Sterile filter paper
-
Stock solutions of IAA and PEO-IAA in DMSO
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark)
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and sow them in a line on the surface of square Petri dishes containing MS medium.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber and grow them vertically for 4-5 days.
-
Treatment: Prepare MS agar plates supplemented with a range of concentrations of IAA (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and PEO-IAA (e.g., 0, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Seedling Transfer: Carefully transfer seedlings with similar primary root lengths to the treatment plates (approximately 10-15 seedlings per plate). Mark the position of the root tip at the time of transfer.
-
Incubation: Return the plates to the growth chamber and incubate for an additional 2-3 days.
-
Data Collection and Analysis: Scan the plates and measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ). Calculate the percentage of root growth inhibition for each treatment relative to the control (0 µM). Plot dose-response curves for both IAA and PEO-IAA.
Caption: Root Growth Inhibition Assay Workflow.
Gene Expression Analysis by RT-qPCR in Cannabis sativa
This protocol details the investigation of PEO-IAA's effect on the expression of specific genes, such as those involved in cannabinoid biosynthesis. A similar approach can be used to compare the effects of PEO-IAA and IAA on auxin-responsive gene expression.
Materials:
-
In vitro cultures of Cannabis sativa
-
Culture medium supplemented with PEO-IAA (e.g., 1 µM) and a control medium.
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CBDAS, THCAS) and a reference gene (e.g., Actin)
-
RT-qPCR instrument
Procedure:
-
Plant Material and Treatment: Cultivate Cannabis sativa shoots in vitro on control medium and medium supplemented with the desired concentration of PEO-IAA for a specified period (e.g., 4 weeks).[4]
-
Harvesting and RNA Extraction: Harvest the plant material, immediately freeze it in liquid nitrogen, and store at -80°C. Extract total RNA from the samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (RGE) using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene. Compare the RGE in the PEO-IAA-treated samples to the control samples.[2]
Conclusion
PEO-IAA serves as a valuable tool for dissecting auxin signaling pathways due to its potent antagonistic activity. The provided data and protocols offer a framework for conducting comparative studies between PEO-IAA and natural auxins. Such research is essential for a comprehensive understanding of auxin's role in plant development and for the development of novel plant growth regulators. The differential responses observed in various plant species and tissues highlight the complexity of auxin signaling and the context-dependent effects of its antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [scholarworks.umass.edu]
- 8. researchgate.net [researchgate.net]
Specificity of PEO-IAA as an Auxin Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of α-(phenylethyl-2-oxo)-IAA (PEO-IAA), a potent synthetic auxin antagonist, with other commonly used auxin antagonists. The information presented is supported by experimental data to aid in the selection of appropriate molecules for research in plant biology, developmental biology, and drug discovery.
Executive Summary
Indole-3-acetic acid (IAA), the primary native auxin, is a key regulator of plant growth and development.[1] Its signaling pathway is a critical target for understanding and manipulating plant physiology. PEO-IAA has emerged as a valuable chemical tool for dissecting auxin responses. It functions by binding to the TIR1/AFB family of auxin co-receptors, thereby competitively inhibiting the formation of the TIR1-IAA-Aux/IAA complex and blocking downstream auxin-responsive gene expression.[2][3][4] This guide compares the specificity and efficacy of PEO-IAA with its more potent derivative, auxinole, as well as other antagonists such as p-chlorophenoxyisobutyric acid (PCIB) and tert-butoxycarbonylaminohexyl-IAA (BH-IAA).
Data Presentation: Quantitative Comparison of Auxin Antagonist Activity
The following table summarizes the available quantitative data on the biological activity of PEO-IAA and its alternatives. The data is primarily derived from studies using Arabidopsis thaliana as a model system.
| Compound | Target | Assay | Metric | Value | Reference |
| PEO-IAA | TIR1/AFB Co-receptors | DR5::GUS Reporter Assay | Inhibition of NAA-induced GUS activity | ~60% inhibition at 20 µM | Hayashi et al., 2012 |
| Root Growth Inhibition Assay | Reversal of IAA-induced root growth inhibition | Partial reversal at 20 µM | Hayashi et al., 2012 | ||
| Auxinole | TIR1/AFB Co-receptors | DR5::GUS Reporter Assay | Inhibition of NAA-induced GUS activity | ~90% inhibition at 20 µM | Hayashi et al., 2012 |
| Root Growth Inhibition Assay | Reversal of IAA-induced root growth inhibition | Strong reversal at 20 µM | Hayashi et al., 2012 | ||
| PCIB | Auxin Signaling Pathway | BA::GUS Reporter Assay | Inhibition of IAA-induced GUS expression | Effective at 20 µM | Oono et al., 2003[5] |
| Root Growth Inhibition Assay | Inhibition of primary root growth | Observed | Oono et al., 2003[5] | ||
| BH-IAA | TIR1/AFB Co-receptors | In vitro TIR1-Aux/IAA interaction | Inhibition of interaction | Less potent than PEO-IAA and auxinole | Hayashi et al., 2008[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DR5::GUS Reporter Assay for Auxin Antagonist Activity
This assay quantitatively measures the inhibition of auxin-induced gene expression. The DR5 promoter is a synthetic auxin-responsive promoter fused to the β-glucuronidase (GUS) reporter gene.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose.
-
Auxin (e.g., 1-Naphthaleneacetic acid, NAA).
-
Auxin antagonist (e.g., PEO-IAA, auxinole).
-
GUS staining solution (X-Gluc).
-
Fluorometric GUS assay buffer.
-
96-well microplate reader.
Procedure:
-
Seedling Growth: Grow DR5::GUS Arabidopsis seedlings on MS agar (B569324) plates for 5 days under sterile conditions.
-
Treatment: Transfer seedlings into liquid MS medium containing the desired concentration of the auxin antagonist and co-incubate with or without an auxin (e.g., 2 µM NAA) for 5-6 hours.
-
Histochemical Staining (Qualitative):
-
Incubate seedlings in GUS staining solution at 37°C overnight.
-
Destain with 70% ethanol.
-
Observe GUS expression patterns under a microscope.
-
-
Fluorometric Assay (Quantitative):
-
Homogenize seedlings in GUS extraction buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Add the supernatant to a 96-well plate containing fluorometric GUS assay buffer with 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Incubate at 37°C.
-
Measure fluorescence using a microplate reader (excitation: 365 nm, emission: 455 nm).
-
Normalize GUS activity to total protein concentration.
-
Root Growth Inhibition Assay
This assay assesses the ability of an auxin antagonist to counteract the inhibitory effect of exogenous auxin on primary root growth.
Materials:
-
Wild-type Arabidopsis thaliana seedlings.
-
MS agar plates containing 1% sucrose.
-
Auxin (e.g., Indole-3-acetic acid, IAA).
-
Auxin antagonist (e.g., PEO-IAA, auxinole).
-
Ruler or digital imaging system for root length measurement.
Procedure:
-
Seedling Germination: Germinate Arabidopsis seeds on MS agar plates vertically for 4-5 days.
-
Transfer: Transfer seedlings with similar root lengths to fresh MS agar plates supplemented with a root-inhibiting concentration of auxin (e.g., 0.2 µM IAA) and varying concentrations of the auxin antagonist.
-
Growth: Grow the seedlings vertically for an additional 3-6 days.
-
Measurement:
-
Mark the position of the root tip at the time of transfer.
-
After the growth period, measure the length of the newly grown root from the mark to the new root tip.
-
Calculate the percentage of root growth inhibition relative to the control (no auxin, no antagonist).
-
Mandatory Visualization
Auxin Signaling Pathway and PEO-IAA's Mechanism of Action
Caption: Auxin signaling pathway and the inhibitory action of PEO-IAA.
Experimental Workflow: DR5::GUS Reporter Assay
Caption: Workflow for the DR5::GUS reporter assay.
Experimental Workflow: Root Growth Inhibition Assay
Caption: Workflow for the root growth inhibition assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
PEO-IAA vs. NPA: A Comparative Analysis of Their Effects on Gametophore Development
In the intricate world of plant development, the phytohormone auxin plays a pivotal role in orchestrating growth and morphogenesis. Two powerful chemical tools, α-(phenylethyl-2-oxo)-IAA (PEO-IAA) and N-1-naphthylphthalamic acid (NPA), are extensively used to dissect auxin's multifaceted functions. While both impact auxin-related processes, they do so through distinct mechanisms, leading to different developmental outcomes. This guide provides a detailed comparison of the effects of PEO-IAA and NPA on the development of gametophores, the leafy shoot structures in mosses, supported by experimental data.
Distinct Mechanisms of Action
PEO-IAA acts as a potent antiauxin, directly antagonizing the SKP1/Cullin/F-box (SCF) TIR1/AFB-Aux/IAA auxin co-receptor complex.[1][2] This interference with the primary auxin signaling pathway effectively blocks downstream gene expression, mimicking a state of auxin insensitivity.
In contrast, NPA is a well-characterized inhibitor of polar auxin transport (PAT).[3][4][5] It primarily targets and inhibits the activity of PIN-FORMED (PIN) auxin efflux carriers, which are crucial for the directional flow of auxin between cells.[3][4][5][6] This disruption of auxin gradients affects various developmental processes that rely on precise auxin distribution.
Comparative Effects on Gametophore Morphology
Recent studies on the moss Physcomitrium patens have revealed contrasting effects of PEO-IAA and NPA on gametophore development. Treatment with 150 µM PEO-IAA leads to dwarf plants with significantly shorter shoot internodes, whereas 30 µM NPA results in etiolated plants with elongated internodes.[1] These macroscopic differences are underpinned by distinct alterations at the cellular level in the leaves.
PEO-IAA treatment results in leaves with a greater number of smaller cells, while NPA treatment leads to leaves with fewer, but larger, cells.[1] This suggests that auxin sensing is crucial for cell proliferation and expansion, while polar auxin transport is more directly involved in modulating cell size. A summary of the quantitative effects is presented in the table below.
| Morphological Parameter | Control | 150 µM PEO-IAA | 30 µM NPA |
| Mean Shoot Internode Length | Baseline | ↓ 49% | ↑ 61% |
| Average L6 Leaf Length | Baseline | ↓ 36% | ↑ 23% |
| Average L6 Leaf Width | Baseline | No significant change | ↓ 10% |
| Leaf Index (Length/Width) | Baseline | ↓ 36% | ↑ 37% |
| Average Leaf Cell Number | Baseline | ↑ 21% | No significant effect |
| Average Leaf Cell Size | Baseline | ↓ 35% | ↑ 30% |
| Data sourced from a study on Physcomitrium patens grown in white light for 21 days.[1] |
Interestingly, neither PEO-IAA nor NPA at the concentrations used appeared to affect the transition of gametophore buds into leafy shoots.[1] However, NPA did induce the formation of additional apices on the leaves, often from the leaf margins, a phenomenon not observed with PEO-IAA treatment.[1]
Experimental Protocols
The following is a generalized protocol based on studies comparing the effects of PEO-IAA and NPA on moss gametophore development.
1. Plant Material and Growth Conditions:
-
Moss colonies (Physcomitrium patens) are grown on a standard nutrient medium under controlled conditions.
-
A typical condition is continuous white light for 21 to 25 days, by which time gametophore buds have developed, but not yet elongated into leafy shoots.[1]
2. Chemical Treatment:
-
Developed moss colonies are transferred to fresh media.
-
The fresh media is supplemented with either PEO-IAA (e.g., 150 µM), NPA (e.g., 30 µM or 50 µM), or a solvent control (e.g., DMSO and ethanol).[1]
3. Incubation and Observation:
-
The treated colonies are incubated under the same growth conditions for a specified period.
-
Morphological changes in gametophore and leaf development are observed and documented.
4. Quantitative Analysis:
-
Various parameters such as shoot internode length, leaf length, leaf width, leaf cell number, and leaf cell area are measured and statistically analyzed to compare the effects of the different treatments.
Signaling Pathways
The distinct effects of PEO-IAA and NPA can be attributed to their interference at different points in the auxin signaling and transport pathways.
PEO-IAA directly inhibits the auxin receptor TIR1/AFB, preventing the degradation of Aux/IAA transcriptional repressors.[7][8] This leads to the continued repression of auxin-responsive genes, effectively shutting down the auxin signaling cascade.
NPA, on the other hand, does not directly interfere with auxin perception. Instead, it blocks the action of PIN proteins, which are responsible for exporting auxin out of the cell.[3][4][5] This leads to an accumulation of auxin within cells and disrupts the formation of auxin gradients necessary for coordinated growth and patterning.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PEO-IAA Inspired Anti-Auxins for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of α-(phenylethyl-2-oxo)-IAA (PEO-IAA) and its inspired anti-auxins, a class of synthetic molecules designed to antagonize the auxin signaling pathway in plants. By competitively inhibiting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, these compounds offer powerful tools for dissecting auxin-dependent processes and present potential applications in agriculture and biotechnology.[1][2][3][4] This document summarizes their performance based on available experimental data, details the methodologies for key assays, and visualizes the underlying molecular mechanisms.
Performance Comparison of PEO-IAA Inspired Anti-Auxins
The efficacy of PEO-IAA and its analogs is primarily determined by their binding affinity to the TIR1/AFB auxin receptors and their resulting biological activity in planta. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Biological Activity of PEO-IAA and Inspired Anti-Auxins
| Compound | Target/Assay | Activity | Concentration/Value | Source |
| PEO-IAA | TIR1/AFB Receptor Binding (SPR) | Antagonist | Effective at 5-50 µM | [5] |
| Arabidopsis Root Growth | Inhibition | Not specified | [3] | |
| Cannabis sativa in vitro shoot propagation | Promotes shoot branching | 1 µM | [6] | |
| Auxinole | TIR1/AFB Receptor Binding | Most active antagonist | Not specified | [5] |
| BP-IAA | TIR1 Receptor Binding (SPR) | Antagonist | - | [1] |
| 2MBP-IAA | TIR1 Receptor Binding (SPR) | Antagonist | - | [1] |
| 3MBP-IAA | TIR1 Receptor Binding (SPR) | Antagonist | Antagonist | - |
| 4MBP-IAA | TIR1 Receptor Binding (SPR) | Antagonist | - | [1] |
Mechanism of Action: Targeting the Auxin Signaling Pathway
PEO-IAA and its derivatives function by obstructing the canonical auxin signaling pathway. In the presence of natural auxin (IAA), the TIR1/AFB F-box protein, a component of the SCFTIR1/AFB E3 ubiquitin ligase complex, binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[6] This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate various aspects of plant growth and development.
PEO-IAA-inspired anti-auxins possess a structure that allows them to occupy the auxin-binding pocket on the TIR1/AFB protein. However, their bulky side chains prevent the proper docking of the Aux/IAA repressor, thereby stabilizing the repressor and keeping the auxin-responsive genes switched off.[7]
Caption: Auxin signaling pathway and the inhibitory action of PEO-IAA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the evaluation of PEO-IAA and its analogs.
Surface Plasmon Resonance (SPR) Assay for TIR1/AFB Binding
This in vitro assay quantitatively measures the binding affinity between the anti-auxin compounds and the TIR1/AFB auxin receptor.
Objective: To determine the kinetic parameters (association rate, dissociation rate) and the equilibrium dissociation constant (Kd) for the binding of PEO-IAA analogs to the SCFTIR1/AFB-Aux/IAA co-receptor complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Purified recombinant TIR1/AFB protein
-
Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)
-
PEO-IAA and its analogs
-
Running buffer (e.g., HBSEP + 0.01% P20)
-
Regeneration solution (e.g., 50 mM NaOH)
Procedure:
-
Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.[8] A control channel should be prepared with a scrambled or mutant peptide, or blocked with biocytin.[8]
-
Analyte Preparation: Prepare a series of concentrations for each PEO-IAA analog in the running buffer. Also, prepare a solution of the TIR1/AFB protein.
-
Binding Analysis:
-
Inject the TIR1/AFB protein mixed with a specific concentration of the anti-auxin analog over the sensor chip surface at a constant flow rate (e.g., 25-30 µL/min).[8]
-
Record the association phase for a set duration (e.g., 120-180 seconds).[1][8]
-
Inject running buffer to record the dissociation phase (e.g., 240-300 seconds).[1][8]
-
Perform a regeneration step between each analyte injection using the regeneration solution to remove bound proteins.[8]
-
-
Data Analysis:
-
Subtract the signal from the control channel to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Arabidopsis Root Growth Inhibition Assay
This in vivo bioassay assesses the physiological effect of anti-auxins on plant development, specifically on primary root elongation which is tightly regulated by auxin.
Objective: To determine the dose-dependent inhibitory effect of PEO-IAA analogs on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)
-
PEO-IAA and its analogs dissolved in a solvent (e.g., DMSO)
-
Sterilization solutions (e.g., 70% ethanol, bleach solution)
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Growth Conditions:
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), acquire high-resolution images of the plates.[9]
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the root length as a function of the anti-auxin concentration to generate dose-response curves and determine key inhibitory concentrations (e.g., IC50).
-
Caption: Workflow for the evaluation of PEO-IAA inspired anti-auxins.
References
- 1. researchgate.net [researchgate.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. New PEO-IAA-inspired anti-auxins: synthesis, biological activity, and possible application in hemp (Cannabis sativa L.) micropropagation [epubl.ktu.edu]
- 5. dbc.ous.ac.jp [dbc.ous.ac.jp]
- 6. Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of PEO-IAA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of PEO-IAA (Poly(ethylene oxide)-indole-3-acetic acid), drawing from safety data for its constituent components, Indole-3-acetic acid (IAA) and Poly(ethylene oxide) (PEO).
Immediate Safety and Handling Precautions
Given that PEO-IAA is a conjugate of the potentially hazardous Indole-3-acetic acid, it should be handled with the same level of caution. Indole-3-acetic acid is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2][3].
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate PPE.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or face shield. | To protect against splashes and airborne particles[3][4]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact[4][5]. |
| Body Protection | Lab coat or a protective suit covering the entire body. | To shield skin from accidental exposure[4][6]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling powders to avoid inhalation of dust[2][4][7]. |
Handle PEO-IAA in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[7].
Step-by-Step Disposal Protocol
Disposal of PEO-IAA must adhere to local, state, and federal regulations[1][7]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Identification and Segregation :
-
Treat PEO-IAA as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Containerization :
-
Storage of Waste :
-
Final Disposal :
Emergency Spill Procedures
In the event of a PEO-IAA spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure the Area :
-
Don Appropriate PPE :
-
Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
-
Containment and Cleanup :
-
For solid spills, gently sweep or scoop the material into a suitable, labeled container for disposal, taking care to avoid generating dust[1][8].
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[4].
-
Some sources suggest decontaminating the spill site with a 10% caustic solution after the bulk of the material has been removed[7].
-
-
Ventilation and Final Cleaning :
Quantitative Data
The following table summarizes key quantitative data for PEO-IAA and its components.
| Substance | Property | Value |
| PEO-IAA | Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[10]. |
| Indole-3-acetic acid | Oral LD50 (Rat) | > 500 mg/kg[6]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of PEO-IAA.
References
- 1. bmgtechno.com [bmgtechno.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. scipoly.com [scipoly.com]
- 6. One moment, please... [oxfordlabfinechem.com]
- 7. agscientific.com [agscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
- 10. caymanchem.com [caymanchem.com]
Personal protective equipment for handling PEO-IAA
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling PEO-IAA (α-(phenylethyl-2-oxo)indole-3-acetic acid), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
PEO-IAA is an auxin antagonist used in biological research.[1][2][3][4] While specific hazard information is not extensively documented in readily available safety data sheets, general principles for handling similar chemical compounds should be strictly followed. This substance is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
When handling PEO-IAA, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Wear suitable protective gloves. |
| Eye/Face Protection | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect from incidental contact. |
| Respiratory Protection | Not generally required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If handling large quantities or if dusts are generated, a NIOSH-approved respirator may be appropriate. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for the safe handling of PEO-IAA.
1. Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
2. Handling Practices:
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Recommended long-term storage is at -20°C.
Disposal Plan
Proper disposal of PEO-IAA and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local environmental regulations.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling PEO-IAA in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of PEO-IAA.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
